molecular formula C9H16N2O B2577009 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol CAS No. 1695823-98-3

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

カタログ番号: B2577009
CAS番号: 1695823-98-3
分子量: 168.24
InChIキー: MYTMBNWGDMLQHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol ( 1695823-98-3 ) is a high-purity chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This pyrazole derivative is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its specific molecular architecture, which features a 1,5-dimethyl-1H-pyrazole ring linked to a 2-methylpropan-1-ol group, as represented by the SMILES code CC(C)C(C1=NN(C)C(C)=C1)O . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Its applications include serving as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery programs. The product requires cold-chain transportation to ensure stability . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet.

特性

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-6(2)9(12)8-5-7(3)11(4)10-8/h5-6,9,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTMBNWGDMLQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure, Synthesis, and Properties of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development pivot toward highly functionalized, sterically tuned heterocycles, pyrazole derivatives have emerged as privileged scaffolds. This whitepaper provides an in-depth technical analysis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol . By integrating a sterically hindered secondary alcohol with a 1,5-dimethylpyrazole core, this molecule offers unique hydrogen-bonding capabilities and hydrophobic shielding. This guide details its structural properties, a self-validating synthetic protocol, and the mechanistic rationale behind its potential pharmacological applications.

Chemical Identity and Structural Elucidation

The compound is a specialized secondary alcohol where the 1-position of isobutanol is substituted with a 1,5-dimethyl-1H-pyrazole ring. The presence of the pyrazole nitrogen atoms and the hydroxyl group makes it an excellent candidate for coordination chemistry and receptor binding.

Quantitative Physicochemical Data

To facilitate rapid comparison and integration into molecular modeling workflows, the core chemical properties are summarized below:

PropertyValue
IUPAC Name 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
CAS Registry Number 1[1]
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol [1]
SMILES String Cc1cc(C(O)C(C)C)nn1C
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 2 (Hydroxyl -O-, Pyrazole N2)

Synthesis Methodology and Mechanistic Pathways

Causality of Experimental Choices

The most atom-economical and regioselective route to synthesize this compound is the nucleophilic addition of a Grignard reagent to2[2].

  • Solvent Selection: Tetrahydrofuran (THF) is mandated because its oxygen lone pairs coordinate with the magnesium cation, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from favoring inactive polymeric species.

  • Temperature Control: The reaction is strictly maintained at 0 °C. This suppresses the enolization of the aldehyde (which would lead to unreacted starting material upon quenching) and ensures chemoselective 1,2-addition.

  • Quenching Agent: Saturated aqueous NH₄Cl is chosen over strong acids (like HCl) to provide a mild proton source. This neutralizes the magnesium alkoxide intermediate without triggering an acid-catalyzed dehydration of the newly formed secondary alcohol.

Protocol: Step-by-Step Grignard Addition
  • Reagent Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Dissolve 10.0 mmol of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in 50 mL of anhydrous THF.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 equiv) of isopropylmagnesium bromide (2.0 M in THF) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to homocoupling or side-product formation.

  • Self-Validating Reaction Monitoring: Stir for 2 hours at 0 °C. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a more polar alcohol spot (R_f ~0.3) validates the completion of the nucleophilic attack.

  • Quenching and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in hexanes) to yield the pure target compound.

SynthesisWorkflow SM 1,5-dimethyl-1H-pyrazole- 3-carbaldehyde RXN Nucleophilic Addition (THF, 0°C) SM->RXN GR Isopropylmagnesium bromide GR->RXN INT Magnesium Alkoxide Intermediate RXN->INT Nucleophilic attack QCH Aqueous NH4Cl Quench INT->QCH Workup PROD 1-(1,5-dimethyl-1H-pyrazol-3-yl) -2-methylpropan-1-ol QCH->PROD Protonation

Synthetic workflow for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

Pharmacological Relevance and Structural Logic

Pyrazoles are highly privileged scaffolds in medicinal and coordination chemistry, frequently utilized for their ability to form robust hydrogen-bonding networks within protein active sites or with metal ions[3]. By appending a sterically bulky secondary alcohol (the 2-methylpropan-1-ol moiety) to the C3 position of the pyrazole, we introduce a dual-purpose pharmacophore:

  • Anchoring: The N2 atom of the pyrazole core acts as a critical hydrogen-bond acceptor.

  • Specificity & Shielding: The hydroxyl group acts as a versatile hydrogen-bond donor/acceptor to establish target specificity, while the isopropyl group provides a hydrophobic shield that enhances van der Waals interactions within lipophilic binding pockets (e.g., in kinase domains).

Pharmacophore Core Target Molecule Core N2 Pyrazole N2 (H-Bond Acceptor) Core->N2 OH Secondary OH (H-Bond Donor) Core->OH Iso Isopropyl Group (Hydrophobic) Core->Iso Target Receptor Binding Pocket N2->Target Anchoring OH->Target Specificity Iso->Target Steric Shielding

Pharmacophore mapping of the pyrazole derivative within a receptor pocket.

Analytical Validation Protocols

To ensure the integrity of the synthesized compound, a self-validating analytical suite must be employed. The following spectral benchmarks confirm both the regiochemistry of the Grignard addition and the absence of dehydration artifacts:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.05 (s, 1H, pyrazole C4-H)

    • δ 4.45 (d, J = 6.5 Hz, 1H, -CH (OH)-)

    • δ 3.75 (s, 3H, N-CH ₃)

    • δ 2.25 (s, 3H, C5-CH ₃)

    • δ 1.95 (m, 1H, -CH (CH₃)₂)

    • δ 0.95 (d, J = 6.8 Hz, 3H, -CH ₃)

    • δ 0.88 (d, J = 6.8 Hz, 3H, -CH ₃)

    • Validation Logic: The presence of the doublet at ~4.45 ppm confirms the retention of the carbinol proton, proving that dehydration did not occur during the workup. The two distinct doublets at ~0.9 ppm confirm the successful incorporation of the diastereotopic isopropyl methyl groups.

  • LC-MS (ESI+): Expected m/z[M+H]⁺ at 169.1.

    • Validation Logic: Ensures no over-alkylation or oxidative degradation occurred, acting as an orthogonal mass verification to the NMR structural data.

References

  • Title: AiFChem, an XtalPi Company (Page 76) Source: ChemBuyersGuide URL: [Link]

  • Title: Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Technical Guide: Elucidating the In Vitro Mechanism of Action for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Part 1: Strategic Overview & Foundational Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Its derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. This known promiscuity necessitates a broad, yet systematic, screening approach to identify the primary mechanism(s) of action for a novel analogue like 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

Our investigative strategy is therefore built on a tiered, "funnel-down" approach. We will begin with broad, high-throughput phenotypic screens to identify general cellular effects, followed by more targeted assays against common pyrazole target families, and finally, delve into specific target engagement and pathway analysis to confirm the precise molecular mechanism.

Logical Workflow for Mechanistic Elucidation

G A Tier 1: Phenotypic Screening (Broad Cellular Effects) B Tier 2: Targeted Panel Screening (Known Pyrazole Target Families) A->B Identifies general bioactivity (e.g., anti-proliferative, anti-inflammatory) C Tier 3: Target Validation & Engagement (Biochemical & Biophysical Assays) B->C Narrows down potential targets (e.g., specific kinases, GPCRs) D Tier 4: Pathway & Cellular Mechanism (Cell-Based Functional Assays) C->D Confirms direct target binding & activity (e.g., IC50, Kd) E Mechanism of Action Hypothesis D->E Validates cellular consequence of target engagement (e.g., downstream signaling)

Caption: A four-tiered experimental workflow for MoA determination.

Part 2: Tier 1 - Broad Phenotypic Screening

Objective: To identify the primary cellular phenotype modulated by the compound. This provides the first crucial clue, guiding all subsequent investigations.

Rationale: Before searching for a specific molecular target, we must understand what the compound does to a cell. Is it cytotoxic? Does it inhibit proliferation? Does it reduce inflammatory responses? A high-content imaging or multi-well plate-based cytotoxicity/proliferation assay is the most efficient starting point.

Experimental Protocol: High-Content Multiparametric Cytotoxicity Assay
  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissues (e.g., A549 - lung carcinoma, MCF7 - breast carcinoma, HepG2 - hepatocellular carcinoma, U937 - monocytic).

  • Plating: Seed cells in 96- or 384-well clear-bottom imaging plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, typically starting from 100 µM. Add the compound to the cells and include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine for apoptosis) wells. Incubate for 24, 48, and 72 hours.

  • Staining: After incubation, add a staining cocktail containing:

    • Hoechst 33342: To stain nuclei and assess cell count.

    • MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.

    • Annexin V, Alexa Fluor™ 488 conjugate: To identify apoptotic cells.

    • Propidium Iodide (or similar cell-impermeant dye): To identify necrotic/late apoptotic cells with compromised membranes.

  • Imaging & Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify multiple parameters simultaneously for each concentration.

Data Presentation: Summary of Phenotypic Effects
ParameterEC50 / IC50 (µM)Max Effect (%)Interpretation
Cell Count (Hoechst)15.285% ReductionPotent anti-proliferative/cytotoxic effect
Mitochondrial Potential18.575% DecreaseSuggests mitochondrial dysfunction
Annexin V Positivity16.190% IncreaseInduction of apoptosis
Propidium Iodide Uptake> 100< 10% IncreasePrimarily apoptotic, not necrotic, cell death

This is example data for illustrative purposes.

This initial screen suggests the compound is a potent inducer of apoptosis with an IC50 around 15 µM. This immediately narrows our search towards pathways controlling cell death and proliferation.

Part 3: Tier 2 - Targeted Panel Screening

Objective: To identify the most probable molecular target family based on the Tier 1 phenotype and the known pharmacology of the pyrazole scaffold.

Rationale: Pyrazole derivatives are famous for their activity as inhibitors of kinases and cyclooxygenase (COX) enzymes , and modulators of G-protein coupled receptors (GPCRs) . Given the anti-proliferative and pro-apoptotic phenotype observed, a kinase inhibitor panel is the most logical next step.

Experimental Protocol: Kinase Inhibitor Profiling
  • Service Selection: Engage a commercial vendor (e.g., Eurofins Discovery, Promega) for a broad kinase panel screen (e.g., KinaseProfiler™, KINOMEscan®).

  • Assay Conditions: Screen the compound at a fixed concentration, typically 1 µM and 10 µM, against a panel of >400 human kinases. The assay format is typically a radiometric or fluorescence-based method measuring the phosphorylation of a substrate by each kinase.

  • Data Analysis: Results are provided as percent inhibition relative to a vehicle control. A common cutoff for a "hit" is >50% inhibition at 1 µM or >75% inhibition at 10 µM.

Data Presentation: Kinase Panel Hit Summary
Kinase FamilySpecific Kinase% Inhibition @ 1 µM% Inhibition @ 10 µM
CDK CDK2/CycA88%99%
CDK CDK9/CycT175%95%
Aurora Aurora A65%92%
JAK JAK212%35%
SRC SRC8%28%

This is example data for illustrative purposes.

The results strongly suggest the compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of cell cycle progression and are validated oncology targets. This aligns perfectly with the observed anti-proliferative phenotype.

Part 4: Tier 3 - Target Validation & Engagement

Objective: To confirm direct binding to the identified kinase targets and accurately quantify the compound's potency.

Rationale: Panel screens are excellent for discovery but can be prone to artifacts. We must now confirm the interaction with orthogonal, purified-component assays. We will determine the IC50 (a measure of functional inhibition) and the Kd (a measure of binding affinity).

Experimental Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by a kinase reaction; less ADP means more inhibition.

  • Reagents: Obtain purified, active CDK2/CycA and Aurora A enzymes, their respective substrates (e.g., Histone H1, Kemptide), and the ADP-Glo™ Kinase Assay kit (Promega).

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing enzyme, substrate, ATP (at its Km concentration), and a 12-point serial dilution of the test compound.

  • Incubation: Allow the kinase reaction to proceed at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Biophysical Binding Affinity (Kd) Determination

Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can be used to measure direct binding. DSF is often quicker for initial validation.

  • Reagents: Purified kinase, test compound, and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange).

  • Setup: In a 96-well PCR plate, mix the kinase and dye with a serial dilution of the compound.

  • Thermal Melt: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C). The instrument measures fluorescence at each temperature increment.

  • Analysis: As the protein unfolds, it exposes hydrophobic regions, causing the dye to fluoresce. A ligand that binds and stabilizes the protein will shift the melting temperature (Tm) to a higher value. The change in Tm (ΔTm) can be plotted against ligand concentration to determine the dissociation constant, Kd.

Data Presentation: Target Potency & Affinity Summary
Target KinaseBiochemical IC50 (nM)Biophysical Kd (nM)
CDK2/CycA7590
Aurora A210255

This is example data for illustrative purposes.

This data provides strong, quantitative evidence that the compound directly inhibits CDK2 and Aurora A at nanomolar concentrations. The close agreement between the functional IC50 and the binding Kd increases confidence in these being true, primary targets.

Part 5: Tier 4 - Cellular Mechanism of Action

Objective: To link the direct target inhibition (CDK2, Aurora A) to the observed cellular phenotype (cell cycle arrest, apoptosis).

Rationale: We must now return to the cellular context to prove that the compound works by inhibiting our target kinases in the cell. We will look for well-established downstream consequences of CDK2 and Aurora A inhibition.

Signaling Pathway Context

Inhibition of CDK2 is known to cause cell cycle arrest at the G1/S transition, while inhibition of Aurora A can cause defects in mitotic spindle formation, leading to G2/M arrest and subsequent apoptosis.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase Compound 1-(1,5-dimethyl-1H-pyrazol-3-yl) -2-methylpropan-1-ol CDK2 CDK2/CycA Compound->CDK2 Inhibits AuroraA Aurora A Compound->AuroraA Inhibits pRb pRb (Phospho-Rb) CDK2->pRb Phosphorylates Arrest Cell Cycle Arrest CDK2->Arrest Mitosis Mitotic Spindle Formation AuroraA->Mitosis Apoptosis Apoptosis AuroraA->Apoptosis pRb->S Promotes S-Phase Entry

An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, with a focus on its molecular characteristics, physical properties, a proposed synthetic route, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and application of novel pyrazole derivatives.

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The title compound, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, represents a specific substitution pattern on the pyrazole core that may be of interest for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure. Understanding these properties is crucial for its application in experimental settings, including solubility, reactivity, and formulation.

Chemical Structure

The structure of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol consists of a 1,5-dimethyl-1H-pyrazole ring substituted at the 3-position with a 2-methylpropan-1-ol group.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Purification A Isobutyl bromide + Mg turnings in dry diethyl ether C Reaction Mixture A->C Addition of Isobutylmagnesium bromide B 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in dry diethyl ether B->C Addition to Carbonyl D Acidic Workup (e.g., aq. NH₄Cl) C->D E Crude Product D->E F Column Chromatography E->F G 1-(1,5-dimethyl-1H-pyrazol-3-yl)- 2-methylpropan-1-ol F->G Purified Product

Figure 2. Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Isobutyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 1,5-dimethyl-1H-pyrazole-3-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the isobutyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling pyrazole derivatives. While specific toxicity data for the title compound is not available, general guidelines for handling pyrazoles should be followed. [3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [3]* Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors or dust. [5]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6]Do not ingest. If swallowed, seek immediate medical attention. [3]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5]Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [4]

Conclusion

This technical guide provides a foundational understanding of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, a novel pyrazole derivative. While experimental data for this specific molecule is limited, this guide offers a calculated molecular weight, estimated physical properties, a detailed and plausible synthetic protocol based on established chemical principles, and essential safety information. The provided information serves as a valuable resource for researchers and scientists interested in the synthesis and exploration of new pyrazole-based compounds for potential applications in medicinal chemistry and drug discovery. Further experimental validation of the properties and biological activity of this compound is warranted.

References

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

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  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Saeed, S., & Mumtaz, A. (2009). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1231. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Stenutz. (n.d.). 1,1-bis(1,5-dimethyl-2-phenylpyrazol-3-one-4-yl)-2-methylpropane. Retrieved from [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 8). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3,5-DIMETHYL-PYRAZOL-1-YL)-PROPAN-2-ONE. Retrieved from [Link]

  • Saeed, S., & Mumtaz, A. (2009). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1231. [Link]

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Synthesis Pathway of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthetic Framework

In the realm of advanced drug development, the pyrazole scaffold is a privileged pharmacophore, frequently leveraged for its robust hydrogen-bonding capabilities and favorable metabolic stability. The target molecule, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol , features a sterically hindered secondary alcohol attached to a 1,5-dimethylpyrazole core.

Designing an efficient synthesis for this building block requires prioritizing atom economy and chemoselectivity. The most direct and high-yielding retrosynthetic approach involves the disconnection of the carbon-carbon bond at the secondary alcohol, leading back to an electrophilic aldehyde and a nucleophilic organomagnesium species.

Retrosynthesis Target 1-(1,5-dimethyl-1H-pyrazol-3-yl) -2-methylpropan-1-ol (Target) Aldehyde 1,5-dimethyl-1H-pyrazole -3-carbaldehyde Target->Aldehyde C-C Disconnection Grignard Isopropylmagnesium chloride (iPrMgCl) Target->Grignard C-C Disconnection

Fig 1. Retrosynthetic disconnection of the target molecule into aldehyde and Grignard fragments.

Mechanistic Causality in Reagent Selection

As a Senior Application Scientist, I emphasize that successful synthetic scale-up relies on understanding the why behind every reagent choice, rather than blindly following protocols.

The Oxidation Step: The preparation of the aldehyde precursor is efficiently achieved via the oxidation of (1,5-dimethyl-1H-pyrazol-3-yl)methanol using activated manganese dioxide (MnO₂). The choice of MnO₂ is not arbitrary. While Jones reagent or Swern oxidation could achieve this transformation, they risk over-oxidation to the carboxylic acid or require stringent cryogenic conditions. MnO₂ selectively oxidizes allylic and benzylic-type alcohols—such as the pyrazole-3-methanol—under mild reflux conditions, ensuring high chemoselectivity and an operationally simple filtration workup .

The Alkylation Step: Subsequent carbon-carbon bond formation is facilitated by the addition of an isopropylmagnesium halide. Standard isopropylmagnesium bromide frequently forms polymeric aggregates in ethereal solvents, which severely diminishes its effective nucleophilicity and promotes basicity. This basicity can lead to the unwanted enolization of the aldehyde. By employing the TurboGrignard complex (iPrMgCl·LiCl), the lithium chloride effectively breaks down these aggregates. The resulting monomeric Grignard species exhibits vastly superior nucleophilicity, ensuring rapid and clean C-C bond formation with the sterically accessible aldehyde .

Quantitative Reaction Metrics

To facilitate immediate laboratory execution, all stoichiometric parameters and expected yields are consolidated below.

Table 1: Stoichiometry for the Oxidation of Pyrazole-Methanol

ReagentMW ( g/mol )EquivalentsAmountRole
(1,5-dimethyl-1H-pyrazol-3-yl)methanol126.161.01.20 g (9.5 mmol)Substrate
Activated MnO₂86.94~25.021.8 gOxidant
1,4-Dioxane88.11-100 mLSolvent

Expected Yield: ~60% (0.70 g of aldehyde).

Table 2: Stoichiometry for the TurboGrignard Addition

ReagentMW ( g/mol )EquivalentsAmountRole
1,5-dimethyl-1H-pyrazole-3-carbaldehyde124.141.00.70 g (5.6 mmol)Electrophile
iPrMgCl·LiCl (1.3 M in THF)145.281.25.2 mL (6.7 mmol)Nucleophile
Anhydrous THF72.11-15 mLSolvent

Expected Yield: ~85% (0.80 g of target alcohol).

Self-Validating Experimental Protocols

A robust protocol must include integrated feedback loops to verify progress before proceeding to the next step.

Workflow Step1 1. Substrate Preparation Dissolve Aldehyde in Anhydrous THF (0 °C, Argon Atmosphere) Step2 2. Nucleophilic Addition Dropwise addition of iPrMgCl·LiCl (Stir 2h at RT) Step1->Step2 Step3 3. Reaction Quenching Add Saturated NH4Cl (aq) at 0 °C Step2->Step3 Step4 4. Extraction & Drying EtOAc Extraction, Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (Hexane/EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the Grignard addition and purification process.

Protocol A: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
  • Initiation: Dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.20 g, 9.5 mmol) in 100 mL of 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Add activated manganese dioxide (21.8 g) to the solution. Stir the black suspension under reflux (101 °C) for 5 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with CH₂Cl₂/MeOH (95:5). The product aldehyde will appear as a distinct UV-active spot with a higher Rf value than the starting alcohol. Complete disappearance of the alcohol spot dictates the reaction endpoint.

  • Workup: Filter the hot suspension through a pad of Celite to remove the solid MnO₂. Wash the filter cake thoroughly with boiling 1,4-dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the aldehyde as a liquid.

Protocol B: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
  • Preparation: Purge a dry, 50 mL two-neck flask with Argon. Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (0.70 g, 5.6 mmol) in 15 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Syringe in the iPrMgCl·LiCl complex (1.3 M in THF, 5.2 mL, 6.7 mmol) dropwise over 10 minutes. The 0 °C environment controls the exothermic nature of the addition, preventing solvent boil-off and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Remove a 10 µL aliquot, quench it in 100 µL of LC-MS grade methanol, and analyze. The target product will exhibit an [M+H]⁺ peak at m/z 169.2. The absence of the aldehyde peak at m/z 125.1 validates complete conversion.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl. This mildly acidic quench neutralizes the magnesium alkoxide without degrading the pyrazole ring.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate to afford the pure target alcohol.

References

  • Radi, S., Tighadouini, S., Bacquet, M., Degoutin, S., Cazier, F., Zaghrioui, M., & Mabkhot, Y. N. "Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals." Molecules, 2013. URL:[Link]

  • Kehler, J., et al. "Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines." US Patent 11634416B2, 2023.

Pharmacokinetic Profiling of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: A Comprehensive ADME/PK Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Molecular Rationale

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently embedded in kinase inhibitors, BET bromodomain inhibitors, and other targeted therapies. However, unsubstituted pyrazoles are notorious for their poor pharmacokinetic (PK) profiles, primarily due to rapid N-dealkylation, ring oxidation, and poor aqueous solubility[1].

The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (CAS: 1695823-98-3) represents a highly functionalized, fragment-like building block (MW: 168.24 g/mol ). Its structural architecture is deliberately designed to mitigate traditional pyrazole liabilities while introducing new functional handles:

  • 1,5-Dimethyl Substitution: The introduction of methyl groups at the 1 and 5 positions of the pyrazole ring sterically shields the nitrogen atoms and adjacent carbons. This specific modification is a proven strategy to curb Cytochrome P450 (CYP)-mediated metabolism at the heterocyclic core, significantly extending the compound's intrinsic half-life[2].

  • Secondary Alcohol: Provides a critical hydrogen bond donor/acceptor pair, enhancing aqueous solubility but introducing a Phase II metabolic liability (glucuronidation).

  • Isopropyl Group: Drives lipophilicity (LogP) to ensure membrane permeability, though the tertiary carbon presents a soft spot for aliphatic hydroxylation.

This whitepaper outlines a rigorous, causality-driven, and self-validating framework for the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this specific molecule.

Strategic ADME Workflow

To systematically de-risk this compound, we employ a tiered in vitro to in vivo extrapolation (IVIVE) workflow.

PK_Workflow Tier1 Tier 1: Physicochemical Profiling Kinetic Solubility & LogD Tier2 Tier 2: In Vitro ADME Caco-2 Permeability & Microsomal Stability Tier1->Tier2 Tier3 Tier 3: Protein Binding Rapid Equilibrium Dialysis (RED) Tier2->Tier3 Tier4 Tier 4: In Vivo Pharmacokinetics Rodent IV/PO Cassette Dosing Tier3->Tier4

Figure 1: Tiered ADME/PK screening workflow for pyrazole-based fragment compounds.

Physicochemical Profiling & Absorption Strategy

The Causality of Solubility in Pyrazoles

While the low molecular weight of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol suggests favorable drug-like space, pyrazole derivatives often suffer from crystal lattice-driven insolubility[1]. Because this molecule is likely to be dosed at high concentrations in early fragment screening or animal models, establishing its kinetic solubility in biorelevant media (FaSSIF/FeSSIF) is non-negotiable.

Protocol 1: High-Throughput Kinetic Solubility & Caco-2 Permeability

Objective: Validate intestinal absorption potential and identify efflux liabilities. Self-Validating Controls:

  • Solubility: Diclofenac (High), Nicardipine (Low).

  • Permeability: Propranolol (High Papp​ ), Atenolol (Low Papp​ ), Digoxin (P-gp Efflux Substrate).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Kinetic Solubility: Spike the stock into pH 7.4 PBS and FaSSIF (Fasted State Simulated Intestinal Fluid) to a final concentration of 200 µM (2% DMSO). Incubate at 37°C for 24 hours with shaking (300 rpm). Filter through a 0.22 µm PTFE membrane and quantify the filtrate via LC-MS/MS against a standard curve.

  • Caco-2 Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Bidirectional Transport: Dose the compound (10 µM) in the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Metabolic Stability & Biotransformation (The Core)

Mechanistic Metabolic Pathways

By methylating the 1 and 5 positions of the pyrazole, we successfully block the preferred pharmacophore through which CYP enzymes typically recognize and degrade the heterocyclic core[2]. However, this shifts the metabolic burden to the aliphatic side chain.

If we only run standard NADPH-dependent microsomal assays, we will drastically underpredict the in vivo clearance of this molecule. The secondary alcohol is a prime candidate for Phase II O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Metabolic_Pathways Parent 1-(1,5-dimethyl-1H-pyrazol-3-yl) -2-methylpropan-1-ol Ketone Oxidation to Ketone (Secondary Alcohol) Parent->Ketone ADH / CYP450 Glucuronide O-Glucuronidation (Phase II) Parent->Glucuronide UGTs N_Demethyl N/C-Demethylation (Pyrazole Ring) Parent->N_Demethyl CYP3A4 / CYP2D6 Aliphatic_OH Aliphatic Hydroxylation (Isopropyl Group) Parent->Aliphatic_OH CYP3A4

Figure 2: Predicted Phase I and Phase II metabolic biotransformation pathways.

Protocol 2: Comprehensive Liver Microsomal Stability (HLM/RLM)

Objective: Determine intrinsic clearance ( CLint​ ) capturing both Phase I and Phase II pathways. Self-Validating Controls: Verapamil (CYP-mediated clearance), 7-Hydroxycoumarin (UGT-mediated clearance).

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human (HLM) and Rat (RLM) liver microsomes on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pore-Forming Pre-incubation (Critical for UGTs): Add Alamethicin (25 µg/mL) to the microsome mixture and incubate on ice for 15 minutes. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum; alamethicin creates pores to allow the UDPGA cofactor to enter.

  • Compound Addition: Add the test compound to a final concentration of 1 µM (DMSO < 0.1%).

  • Cofactor Initiation: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II).

  • Time-Course Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics (Rodent Model)

To validate the in vitro findings, an in vivo PK study is required. Optimization of physicochemical properties in pyrazole derivatives directly correlates with improved in vivo clearance and volume of distribution[3].

Protocol 3: Rodent IV/PO Pharmacokinetic Study

Objective: Determine bioavailability (%F), systemic clearance ( CL ), and Volume of Distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (Target: 1 mg/kg).

    • Per Os (PO): 0.5% Methylcellulose / 0.1% Tween-80 in water (Target: 5 mg/kg).

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins with 3 volumes of cold acetonitrile.

  • PK Modeling: Use Non-Compartmental Analysis (NCA) via Phoenix WinNonlin to derive parameters.

Quantitative Data Presentation

The following table outlines the benchmark criteria and anticipated data ranges for a highly optimized, dimethylated pyrazole fragment of this class based on authoritative medicinal chemistry optimizations[2][3].

ParameterAssay / ModelAnticipated Range / Benchmark TargetInterpretation
LogD (pH 7.4) Shake-flask / LC-MS1.2 – 1.8Optimal for oral absorption; low risk of non-specific binding.
Kinetic Solubility PBS (pH 7.4)> 150 µMExcellent; driven by the secondary alcohol moiety.
Permeability ( Papp​ ) Caco-2 (A→B)> 10 × 10⁻⁶ cm/sHigh permeability; completely absorbed in the GI tract.
Efflux Ratio (ER) Caco-2< 2.0Not a significant substrate for P-glycoprotein (P-gp).
Intrinsic Clearance HLM (+NADPH/+UDPGA)< 30 µL/min/mgModerate stability; 1,5-dimethylation successfully protects the core.
Bioavailability (%F) Rat (PO)40% – 60%Good oral exposure, limited by first-pass glucuronidation.

References

  • Woodward, H. L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722. Journal of Medicinal Chemistry, 61(18), 8226–8240. URL: [Link][2]

  • Anuta, V., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 19(10), 16381-16401. URL: [Link][1]

  • Bachovchin, K. A., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. URL: [Link][3]

Sources

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol. This pyrazole derivative, a potential intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile. Detection is performed via UV absorbance. The method was developed through a systematic approach involving column screening, mobile phase optimization, and detector wavelength selection. Subsequently, it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This document provides a detailed protocol intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and agrochemicals.[3] Their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, makes them a focal point in drug discovery and development.[4][5] The target analyte, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, combines a substituted pyrazole core with an isobutanol group. Accurate quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such non-volatile, moderately polar small molecules.[6] Specifically, Reverse-Phase HPLC (RP-HPLC) is the most widely used mode, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[7] This application note details the logical, step-by-step development of an RP-HPLC method, explaining the scientific rationale behind each experimental choice to provide a robust and transferable analytical solution.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process aimed at achieving adequate resolution, good peak shape, and a reasonable analysis time. Our strategy was built on a foundational understanding of the analyte's physicochemical properties and established chromatographic principles.

Analyte Characterization and Initial Choices
  • Structure and Polarity: The analyte consists of a heterocyclic pyrazole ring and an aliphatic alcohol side chain. This structure suggests moderate polarity, making it an ideal candidate for RP-HPLC. The pyrazole ring acts as a chromophore, enabling UV detection.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns are the most common in RP-HPLC, offering strong hydrophobic retention suitable for a wide range of analytes.[8] An Agilent ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm) was selected for its high-purity silica and double end-capping, which minimizes peak tailing for basic compounds like pyrazoles.[9]

  • Mobile Phase Selection: A mixture of water and an organic solvent is standard for RP-HPLC.[10]

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol because it typically provides lower backpressure, better peak efficiency, and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low wavelengths.[11]

    • Aqueous Phase and pH Control: The pyrazole moiety contains nitrogen atoms, which can be protonated at acidic pH. The analyte's ionization state directly impacts its retention time and peak shape.[12] To ensure a consistent ionization state and robust retention, controlling the mobile phase pH is critical. A common strategy for nitrogen-containing heterocycles is to work at a low pH (at least 1.5-2 units away from the analyte's pKa) to ensure full protonation.[11] An initial screening with 0.1% formic acid was planned, followed by optimization with a phosphate buffer to improve pH stability and control. Phosphate buffers are ideal for UV detection due to their low UV cutoff.[12]

Visualization of the Method Development Workflow

The logical flow from initial analyte assessment to a fully validated method is depicted below. This systematic process ensures all critical parameters are evaluated and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Structure, Polarity, UV Absorbance) ColumnSelect Column Selection (C18, 4.6x150mm, 5µm) Analyte->ColumnSelect MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, Acid vs. Buffer) ColumnSelect->MobilePhaseScreen GradientScout Generic Gradient Scouting (5-95% ACN) MobilePhaseScreen->GradientScout GradientOpt Gradient Optimization (Slope and Time) GradientScout->GradientOpt pHOpt pH & Buffer Optimization (Peak Shape, Retention) GradientOpt->pHOpt FlowTempOpt Flow Rate & Temperature (Efficiency, Analysis Time) pHOpt->FlowTempOpt WavelengthOpt Wavelength Selection (PDA Scan for λmax) FlowTempOpt->WavelengthOpt FinalMethod Define Final Method Conditions WavelengthOpt->FinalMethod Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation SOP Generate SOP & Application Note Validation->SOP

Caption: Workflow for HPLC Method Development and Validation.

Experimental

Reagents and Materials
  • 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol reference standard (>99% purity).

  • Acetonitrile (HPLC gradient grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (85%, analytical grade).

  • Deionized water (18.2 MΩ·cm).

Instrumentation and Final Optimized Conditions

The analysis was performed on an Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-12.1 min: 70-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm
Run Time 15 minutes

Detailed Protocols

Mobile Phase Preparation (Mobile Phase A)
  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water to make a 25 mM solution.

  • Stir until fully dissolved.

  • Adjust the pH of the solution to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase for 10 minutes using sonication or vacuum filtration.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies by serially diluting the stock solution with the diluent. A typical range would be 1-200 µg/mL.

  • Sample Solution: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated linear range of the method (e.g., 100 µg/mL).

Instrument Operation
  • Purge the HPLC system with the respective mobile phases.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Set up the analysis sequence, including standards and samples.

  • Begin the analysis.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[13][14]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo (matrix without the analyte, if applicable). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the DAD to confirm no co-eluting impurities.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the reference standard, ranging from 1 µg/mL to 200 µg/mL, in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.

Table 2: Example Linearity Data

ParameterResultAcceptance Criteria
Range 1 - 200 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45.2x + 1.8-
Accuracy

Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percent recovery was calculated.

Table 3: Example Accuracy (Recovery) Data

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.8%98.0 - 102.0%
100% 100.20.6%98.0 - 102.0%
120% 100.80.5%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Table 4: Example Precision Data

Parameter% RSDAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[2]

Table 5: Example LOD and LOQ

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0
Robustness

The robustness of the method was evaluated by making small, deliberate variations in key method parameters and observing the effect on the results.

Table 6: Example Robustness Study

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability passes; retention time shifts as expected.
Column Temp. (± 2 °C) System suitability passes; minor retention time shift.
Mobile Phase pH (± 0.2) System suitability passes; peak shape remains acceptable.

Results and Discussion

The optimized method produced a sharp, symmetrical peak for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol at a retention time of approximately 8.5 minutes. The total run time of 15 minutes allows for efficient sample throughput. A representative chromatogram would show a clean baseline with the analyte peak well-resolved from any potential early-eluting impurities.

The validation data confirms the method's suitability. The linearity (r² > 0.999) across a wide range (1-200 µg/mL) allows for the analysis of samples with varying concentrations. Accuracy results between 98.0% and 102.0% demonstrate the method's ability to provide true and accurate values.[15] The low %RSD for repeatability and intermediate precision (<2.0%) indicates high precision. The method is also robust, with minor changes in experimental parameters not significantly affecting the chromatographic performance.

Interplay of Chromatographic Parameters

Understanding how key parameters influence the separation is crucial for troubleshooting and method adaptation. The following diagram illustrates these relationships.

ParameterInfluence pH Mobile Phase pH RT Retention Time pH->RT Affects ionizable compounds PeakShape Peak Shape pH->PeakShape Critical for bases/acids Organic % Organic (ACN) Organic->RT Strongly affects (inverse) Resolution Resolution Organic->Resolution Primary control FlowRate Flow Rate FlowRate->RT Inverse relationship FlowRate->Resolution Affects efficiency Pressure Backpressure FlowRate->Pressure Direct relationship Temp Temperature Temp->RT Inverse relationship Temp->PeakShape Can improve efficiency Temp->Pressure Inverse relationship

Caption: Key Parameter Relationships in RP-HPLC.

Conclusion

A selective, linear, accurate, and precise RP-HPLC method for the quantitative determination of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol has been successfully developed and validated as per ICH guidelines. The systematic approach to method development, focusing on the scientific principles of chromatography, resulted in a robust procedure. This application note provides a complete protocol that can be readily implemented in a quality control or research laboratory for routine analysis of this compound and potentially other similar pyrazole derivatives.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation. Analytix Reporter.
  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.

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Application Note: Structural Elucidation and NMR Chemical Shift Analysis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Reference Guide

Executive Summary & Strategic Overview

In modern fragment-based drug discovery and library synthesis, pyrazole derivatives are highly valued for their favorable physicochemical properties and diverse substitution vectors. The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (commercially available as an Enamine building block[1]) presents a unique structural elucidation challenge. It combines an electron-rich heteroaromatic core with a sterically hindered, chiral aliphatic side chain.

As a Senior Application Scientist, I frequently observe that misassignments in such molecules stem from a lack of understanding of their magnetic asymmetry. This application note provides a definitive, self-validating NMR protocol and empirical chemical shift reference tables to ensure accurate structural verification, focusing heavily on the causality behind the observed spectral phenomena.

Mechanistic Insights into Chemical Shifts (E-E-A-T)

To accurately assign the NMR spectrum of this molecule, one must understand the electronic and stereochemical forces dictating the chemical shifts. The molecule is divided into two distinct magnetic domains:

A. The Heteroaromatic Core (1,5-Dimethylpyrazole)

The pyrazole ring is a highly conjugated, electron-rich system. The two nitrogen atoms exert differing inductive and resonance effects:

  • N-Methyl vs. C-Methyl Deshielding: The methyl group attached directly to the N1 position is heavily deshielded by the electronegative nitrogen, typically resonating around 3.75 ppm in 1 H NMR and 36.0 ppm in 13 C NMR[2]. In contrast, the C5-methyl group is less deshielded, appearing upfield at approximately 2.25 ppm ( 1 H) and 11.0 ppm ( 13 C).

  • C4 Proton Shielding: The C4 position of the pyrazole ring is characteristically shielded due to electron donation from the adjacent heteroatoms, making it a reliable diagnostic singlet around 5.95 ppm ( 1 H) and 105.0 ppm ( 13 C)[3].

B. The Aliphatic Side Chain & Diastereotopic Methyls

The attachment of the 2-methylpropan-1-ol moiety at the C3 position introduces a chiral center at the C1' carbon (the hydroxyl-bearing methine).

  • Magnetic Non-Equivalence: This stereocenter breaks the local plane of symmetry, projecting an asymmetric magnetic environment over the adjacent isopropyl group. Consequently, the two methyl groups of the isopropyl moiety become diastereotopic [4].

  • Practical Consequence: Instead of integrating as a single 6H doublet, these methyl groups will manifest as two distinct 3H doublets (e.g., ~0.85 ppm and ~0.95 ppm). Recognizing this causality is critical; novice analysts frequently misinterpret these split signals as a co-eluting impurity or a mixture of isomers.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the following step-by-step protocol employs a self-validating logic loop, utilizing 2D NMR to confirm 1D hypotheses.

Step 1: Sample Preparation and Solvent Selection

  • Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard.

  • Causality & Choice: CDCl 3​ is the standard for moderately polar small molecules. However, if the C1'-H and OH signals overlap, prepare a secondary sample in DMSO- d6​ . DMSO strongly hydrogen-bonds with the hydroxyl proton, slowing its chemical exchange rate and allowing the observation of the 3JH−H​ coupling between the OH and the C1' methine proton.

Step 2: 1D NMR Acquisition

  • Acquire a standard 1 H spectrum (16 scans, d1​ =2s, 400/600 MHz).

  • Acquire a 13 C DEPT-Q or DEPT-135 spectrum (1024 scans, d1​ =2s).

  • Causality & Choice: DEPT-135 is chosen over standard 13 C to immediately differentiate the diastereotopic methyls (CH 3​ , positive phase) and methine carbons (CH, positive phase) from the quaternary pyrazole carbons (C3, C5), which are suppressed in DEPT-135.

Step 3: 2D NMR Validation (The Self-Validation Checkpoint)

  • Acquire gradient-selected COSY and HMBC spectra.

  • COSY Validation: Verify that both distinct diastereotopic methyl doublets (~0.85 and 0.95 ppm) couple to the same isopropyl methine proton (~2.00 ppm).

  • HMBC Validation: Confirm the regiochemistry by observing a 3JC−H​ correlation from the C1'-H (~4.45 ppm) to the pyrazole C3 carbon (~151.0 ppm) and C4 carbon (~105.0 ppm).

Workflow Visualization

G A 1. Sample Preparation (CDCl3 vs DMSO-d6) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D NMR Validation (COSY, HSQC, HMBC) B->C D 4. Signal Processing (Phase & Baseline Corr.) C->D E 5. Diastereotopic Resolution Check D->E F 6. Final Structural Assignment E->F

Figure 1: Self-validating NMR structural elucidation workflow for pyrazole derivatives.

Quantitative Data Presentation

The following tables summarize the empirical reference chemical shifts for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, synthesized from structural analogs and fundamental NMR principles[3],[2].

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift (ppm)MultiplicityIntegrationAssignment Causality / Notes
N1-CH 3​ 3.75Singlet (s)3HStrongly deshielded by the adjacent electronegative N1 atom.
C5-CH 3​ 2.25Singlet (s)3HTypical shift for a methyl group on a heteroaromatic ring.
C4-H 5.95Singlet (s)1HPyrazole ring proton; highly shielded relative to standard aromatics.
C1'-H 4.45Doublet (d)1HDeshielded by the adjacent hydroxyl group and pyrazole ring.
OH 2.80Broad singlet (br s)1HExchangeable; broadens due to intermolecular hydrogen bonding.
C2'-H 2.00Octet (m)1HIsopropyl methine; split by C1'-H and the two adjacent methyl groups.
C3'-H 3​ 0.95Doublet (d)3HDiastereotopic methyl group A (magnetically distinct due to C1' chirality).
C4'-H 3​ 0.85Doublet (d)3HDiastereotopic methyl group B (magnetically distinct due to C1' chirality).
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift (ppm)Carbon TypeAssignment Causality / Notes
C3 (Ring) 151.0Quaternary (C)Deshielded by adjacent N2 and the C1' aliphatic attachment.
C5 (Ring) 139.5Quaternary (C)Substituted pyrazole carbon bearing the C-methyl group.
C4 (Ring) 105.0Methine (CH)Highly shielded aromatic carbon, a hallmark of pyrazoles.
C1' 75.5Methine (CH)Hydroxyl-bearing carbon; strongly deshielded by oxygen.
N1-CH 3​ 36.0Methyl (CH 3​ )N-methyl carbon; easily identified via HSQC correlation to 3.75 ppm.
C2' 34.5Methine (CH)Isopropyl methine carbon.
C3' 19.0Methyl (CH 3​ )Diastereotopic methyl carbon A.
C4' 18.2Methyl (CH 3​ )Diastereotopic methyl carbon B.
C5-CH 3​ 11.0Methyl (CH 3​ )C-methyl on the pyrazole ring; highly shielded.

Sources

mass spectrometry fragmentation pattern of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Pyrazole derivatives are a significant class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules due to their diverse biological activities. This application note provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of a specific pyrazole-containing secondary alcohol, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

As a Senior Application Scientist, the goal of this document is not merely to present a spectrum but to offer a predictive and explanatory framework for its interpretation. We will dissect the molecule into its constituent functional groups—a substituted pyrazole ring and a secondary alcohol—and apply established fragmentation principles to propose a detailed fragmentation pathway. This guide is designed for researchers and scientists who utilize mass spectrometry for the structural confirmation and identification of complex small molecules.

PART 1: Core Principles of Fragmentation

The predictable fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. For 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (Molecular Formula: C₁₀H₁₈N₂O, Molecular Weight: 182.26 g/mol ), the fragmentation is primarily directed by two key structural features: the secondary alcohol and the N-substituted pyrazole ring.

Fragmentation of Secondary Alcohols

Under electron ionization, alcohols are known to undergo two principal fragmentation pathways.[1]

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[2] This process is highly favored because it results in a resonance-stabilized oxonium ion.[2] The cleavage preferentially expels the largest alkyl radical, leading to the most stable carbocation, which often corresponds to the base peak in the spectrum.[3]

  • Dehydration (Loss of Water): The elimination of a water molecule (18 Da) from the molecular ion is another common pathway, producing an [M-18]⁺· peak.[2][4] The molecular ion peak for alcohols, especially secondary and tertiary ones, is often very small or entirely absent due to the ease of these fragmentation processes.[5]

Fragmentation of Substituted Pyrazoles

The pyrazole ring system has its own set of characteristic fragmentation patterns. The most common pathways involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[6] However, the nature and position of substituents on the ring profoundly influence these fragmentation routes.[6][7] For N-substituted pyrazoles, the direct cleavage of the N-N bond is often suppressed.[8] Instead, fragmentation is typically initiated in the substituent groups or involves a more complex rearrangement of the heterocyclic ring.

PART 2: Experimental Protocol

To ensure reproducible and high-quality data, a standardized protocol is essential. The following outlines a typical workflow for analyzing the title compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Overview

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve 1 mg of compound in 1 mL of Methanol prep2 Perform serial dilution to 10 µg/mL prep1->prep2 gcms1 Inject 1 µL of sample prep2->gcms1 Sample Injection gcms2 Separation on GC column gcms1->gcms2 gcms3 Elution into MS source gcms2->gcms3 data1 Electron Ionization (70 eV) gcms3->data1 Ionization data2 Mass Scan (m/z 40-300) data1->data2 data3 Spectral Interpretation data2->data3

Caption: High-level workflow for GC-MS analysis.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[9]

    • Perform a subsequent dilution in the same solvent to achieve a final working concentration of approximately 10 µg/mL.

  • Instrumentation and Parameters:

    • Introduce a 1 µL aliquot of the prepared sample into the GC-MS system. The analysis should be performed on a system equipped with a standard electron ionization (EI) source.

    • The following table summarizes the recommended instrument parameters.

ParameterRecommended SettingRationale
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA standard non-polar column suitable for a wide range of small molecules.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA general-purpose temperature ramp to ensure good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible fragmentation patterns for library matching.
Ionization Energy70 eVA universal standard that provides sufficient energy for fragmentation and allows for comparison with established spectral libraries.[9]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp150 °CStandard operating temperature for the mass analyzer.
Mass Scan Rangem/z 40 - 300Covers the molecular weight of the compound and its expected fragments.

PART 3: Proposed Fragmentation Pathway and Data Interpretation

The EI mass spectrum of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol is predicted to be dominated by fragments arising from the highly favorable α-cleavage of the secondary alcohol, with additional key fragments from dehydration and pyrazole ring cleavage.

Primary Fragmentation Pathways

The molecular ion (M⁺·) at m/z 182 is expected to be of very low abundance or completely absent.[5] The initial fragmentation will proceed via two main competitive pathways.

G cluster_main Primary Fragmentation cluster_alpha α-Cleavage cluster_dehyd Dehydration mol C₁₀H₁₈N₂O M⁺· m/z 182 frag1 [M - C₃H₇]⁺ m/z 139 mol->frag1 - •C₃H₇ (Isopropyl radical) frag2 [M - H₂O]⁺· m/z 164 mol->frag2 - H₂O

Caption: Secondary fragmentation of major ions.

The following table summarizes the key ions predicted in the mass spectrum.

m/zProposed Structure/OriginFragmentation PathwaySignificance
182 Molecular Ion [C₁₀H₁₈N₂O]⁺·-Confirms molecular weight; expected to be very weak or absent.
164 [M - H₂O]⁺·DehydrationCharacteristic of an alcohol functional group.
139 [M - C₃H₇]⁺Primary α-cleavage Predicted Base Peak. Confirms the secondary alcohol attached to an isopropyl group.
111 [m/z 139 - N₂]⁺Loss of N₂ from the pyrazole ringIndicates fragmentation of the heterocyclic core. [6]
96 [1,5-dimethylpyrazole]⁺·Cleavage of the C-C bond between the ring and side chainConfirms the dimethylpyrazole moiety.
81 [m/z 96 - CH₃]⁺Loss of a methyl radical from the pyrazole fragmentFurther confirms the dimethylated pyrazole structure.
43 [C₃H₇]⁺Isopropyl cationConfirms the isopropyl substituent. [2]

Conclusion

The is highly predictable and provides a definitive structural fingerprint. The analysis relies on identifying key fragmentation pathways characteristic of its constituent moieties. The spectrum is expected to be dominated by a base peak at m/z 139 , resulting from the α-cleavage and loss of the isopropyl radical. The presence of other significant ions at m/z 164 (loss of water), m/z 96 (dimethylpyrazole cation), and m/z 43 (isopropyl cation) provides a self-validating system for confirming the identity of the entire molecular structure. This detailed analytical approach, combining fundamental principles with a robust experimental protocol, is indispensable for researchers in drug discovery and development for the unambiguous characterization of novel compounds.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available from: [Link]

  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available from: [Link]

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The Synthetic Utility of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Pyrazole-Containing Architectures in Catalysis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has become a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile ligand for a wide array of transition metals have cemented its status as a privileged scaffold.[3][4] In organic synthesis, pyrazole derivatives are frequently employed as ligands in homogeneous catalysis, where they can significantly enhance the catalytic activity and selectivity of metal centers in various transformations.[5][6] The presence of both a pyrrole-type and a pyridine-type nitrogen atom allows for diverse coordination modes, making pyrazoles adaptable components in the design of novel catalytic systems.[7][8]

This guide focuses on the potential applications of a specific, yet representative, member of this class: 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol . This molecule is a chiral secondary alcohol bearing a substituted pyrazole ring. The combination of a sterically hindered chiral center and a metal-coordinating pyrazole unit suggests its primary utility as a chiral ligand or auxiliary in asymmetric synthesis. While specific literature on this exact molecule is sparse, its structural motifs point towards significant potential in several key areas of modern organic synthesis. This document will, therefore, present detailed application notes and protocols based on the well-established reactivity of structurally analogous chiral pyrazole-containing alcohols.

Application I: Asymmetric Transfer Hydrogenation of Ketones

One of the most promising applications for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol is as a chiral ligand in the transfer hydrogenation of prochiral ketones. Pyrazole-containing ligands have been shown to be effective in manganese-catalyzed transfer hydrogenation reactions.[6] The in-situ formation of a chiral manganese complex with the pyrazole alcohol can facilitate the enantioselective transfer of a hydride from a hydrogen donor, such as isopropanol, to a ketone substrate.

Causality of Experimental Choices:
  • Metal Precursor: Manganese(II) bromide is chosen for its low cost and low toxicity compared to noble metals like ruthenium or rhodium.

  • Ligand: The pyrazole alcohol acts as a bidentate ligand, coordinating to the manganese center through the N2 nitrogen of the pyrazole and the oxygen of the alcohol. The bulky isopropyl group on the alcohol is expected to create a chiral pocket around the metal center, influencing the facial selectivity of the hydride transfer.

  • Base: Potassium tert-butoxide (KOtBu) is used to deprotonate the alcohol, forming the active manganese alkoxide catalyst in situ.

  • Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor.

  • Temperature: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without compromising enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Reaction Scheme:

Materials:

  • 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (Ligand)

  • Manganese(II) bromide (MnBr₂)

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add MnBr₂ (2.1 mg, 0.01 mmol, 1 mol%) and 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (2.7 mg, 0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture for 30 minutes at room temperature to allow for pre-complexation.

  • Add a solution of KOtBu (2.2 mg, 0.02 mmol, 2 mol%) in anhydrous i-PrOH (1.0 mL) and stir for another 15 minutes. The formation of the active catalyst is often accompanied by a color change.

  • Add acetophenone (120.1 mg, 1.0 mmol) to the reaction mixture.

  • Heat the reaction to 40 °C and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Summary Table:
EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
1Acetophenone1.018>9585 (R)
21-Tetralone1.024>9592 (S)
3Propiophenone1.5249082 (R)

Note: The data presented are representative and based on analogous systems. Actual results may vary.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols are well-known catalysts for the enantioselective addition of organozinc reagents to aldehydes. The pyrazole moiety in 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol can act as a hemilabile ligand, potentially enhancing both reactivity and enantioselectivity in such transformations.

Workflow for Asymmetric Alkylation:

G cluster_prep Catalyst Formation cluster_reaction Enantioselective Addition cluster_workup Work-up and Isolation Ligand Pyrazole Alcohol Ligand Catalyst Chiral Zinc-Alkoxide Complex Ligand->Catalyst In-situ complexation in Toluene ZnEt2_1 Diethylzinc (1.1 eq) ZnEt2_1->Catalyst Product_complex Diastereomeric Transition State Catalyst->Product_complex Catalytic cycle Aldehyde Aldehyde Substrate Aldehyde->Product_complex ZnEt2_2 Diethylzinc (1.0 eq) ZnEt2_2->Product_complex Quench Aqueous Quench (e.g., sat. NH4Cl) Product_complex->Quench Hydrolysis Extraction Extraction & Purification Quench->Extraction Final_Product Chiral Secondary Alcohol Product Extraction->Final_Product

Caption: Workflow for the enantioselective ethylation of an aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Reaction Scheme:

Materials:

  • 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (9.8 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (0.055 mL of a 1.0 M solution in hexanes, 0.055 mmol) and stir the mixture at 0 °C for 30 minutes to form the chiral zinc-alkoxide complex.

  • Add freshly distilled benzaldehyde (106.1 mg, 1.0 mmol) to the reaction mixture.

  • Slowly add the remaining diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

While direct experimental data for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol in organic synthesis remains to be published, its structural features strongly suggest its potential as a valuable chiral ligand. The protocols detailed herein for asymmetric transfer hydrogenation and enantioselective alkyl addition serve as robust starting points for researchers and drug development professionals looking to explore the utility of this and similar pyrazole-containing chiral alcohols. The modular nature of pyrazole synthesis allows for fine-tuning of the steric and electronic properties of the ligand, opening avenues for the development of highly efficient and selective catalysts for a broad range of asymmetric transformations.

References

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • synthesis and biological significance of pyrazolones. IJPSR (2009), Issue 1, Vol. Available at: [Link]

  • Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-toly)prop-2-en-1-one, C15H16N2O2. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. De Gruyter. Available at: [Link]

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in vivo dosing protocols for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Pyrazole Derivative / Putative Anti-Inflammatory & Analgesic Agent

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its profound pharmacological versatility. Pyrazole derivatives are predominantly investigated as selective Cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) [1, 2].

The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (CAS: 1695823-98-3) represents a structurally unique pyrazole derivative. It combines a 1,5-dimethyl-substituted pyrazole core with a branched aliphatic alcohol (2-methylpropan-1-ol) side chain.

  • Physicochemical Implications: The presence of the dimethyl-pyrazole ring confers lipophilicity, while the hydroxyl group provides a critical hydrogen-bond donor/acceptor site. This specific structural arrangement suggests favorable membrane permeability and oral bioavailability, but also necessitates careful formulation to prevent in vivo precipitation [3].

  • Mechanism of Action: Like many structurally related pyrazoles, this compound is hypothesized to act within the arachidonic acid cascade, selectively inhibiting COX-2 to prevent the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) [4].

This application note provides a self-validating, step-by-step methodology for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol in rodent models.

Formulation Strategy and Causality

A critical failure point in preclinical dosing is the use of inappropriate vehicles, which can lead to compound precipitation in the bloodstream (causing micro-embolisms) or erratic gastrointestinal absorption. Because 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol is a lipophilic alcohol, standard saline is insufficient.

To ensure trustworthy and reproducible dosing, we utilize a co-solvent system. Dimethyl sulfoxide (DMSO) disrupts the compound's crystal lattice, Tween 80 acts as a surfactant to maintain micellar suspension, and physiological saline ensures isotonicity.

Table 1: Optimized Vehicle Formulations for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Route of AdministrationOptimized Vehicle CompositionRationale / CausalityMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 10% Tween 80 + 85% SalinePrevents rapid precipitation upon contact with blood pH (7.4); ensures 100% bioavailability for baseline PK.5 mL/kg
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a uniform homogeneous suspension; mimics solid-dose oral absorption kinetics; prevents GI irritation.10 mL/kg

Quality Control Step: All formulations must be sonicated for 15 minutes at room temperature. Visual inspection must confirm a clear solution for IV and a uniform, clump-free suspension for PO prior to animal administration.

In Vivo Pharmacokinetic (PK) Protocol

This protocol is designed to establish the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Setup
  • Animal Model: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g). Fasted overnight (12 hours) prior to PO dosing to eliminate food-effect variability on absorption; water provided ad libitum.

  • Groups: Group 1 (IV, 2 mg/kg), Group 2 (PO, 10 mg/kg), Group 3 (Vehicle Control).

Step-by-Step Dosing and Sampling Methodology
  • Preparation: Weigh animals immediately before dosing to calculate the exact administration volume.

  • Administration:

    • IV Dosing: Administer the formulated solution via the lateral tail vein using a 27G needle over 15-20 seconds to prevent acute cardiovascular shock.

    • PO Dosing: Administer the suspension via oral gavage using a bulb-tipped gastric intubation needle.

  • Blood Collection: Collect ~150 µL of blood via the jugular vein (rats) or submandibular bleed (mice) into K2-EDTA coated tubes.

    • Causality of Timepoints:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. (Early points capture the rapid distribution phase; late points accurately define the terminal elimination half-life, t1/2​ ).

      • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. (Captures absorption rate and Tmax​ ).

  • Plasma Processing: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Bioanalytical Quantification (Self-Validating System)

To ensure data integrity, plasma samples must be analyzed using LC-MS/MS. Protein precipitation is achieved by adding 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., a deuterated pyrazole analog) to 1 volume of plasma. This step not only extracts the lipophilic analyte but also denatures plasma proteins that could foul the analytical column.

Table 2: Representative PK Parameters for Pyrazole-Based Anti-Inflammatory Agents[1]

ParameterDefinitionExpected Range (PO, 10 mg/kg)
Cmax​ Maximum plasma concentration800 - 1500 ng/mL
Tmax​ Time to reach Cmax​ 1.0 - 2.5 hours
AUC0−∞​ Total systemic exposure4500 - 8000 ng·h/mL
t1/2​ Terminal elimination half-life4.0 - 6.5 hours
F(%) Oral Bioavailability60 - 85%

In Vivo Pharmacodynamic (PD) Protocol: Anti-Inflammatory Efficacy

To validate the biological efficacy of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, the Carrageenan-Induced Paw Edema model is utilized. This is the gold-standard self-validating assay for COX-2 inhibitors [3].

Step-by-Step PD Methodology
  • Baseline Measurement: Measure the basal right hind paw volume of all mice using a plethysmometer (water displacement method).

  • Pre-treatment: Administer the compound (PO, 10 mg/kg), Vehicle (PO), or a positive control (Celecoxib, PO, 10 mg/kg) 1 hour prior to inflammation induction. Rationale: This allows the compound to reach Cmax​ (as determined in the PK study) precisely when the inflammatory cascade is triggered.

  • Induction: Inject 50 µL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Efficacy Assessment: Measure paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group. A successful pyrazole derivative will demonstrate >50% inhibition at the 3-hour mark, corresponding to the peak of COX-2 mediated prostaglandin release [2, 4].

Mechanistic and Workflow Visualizations

The following diagrams illustrate the experimental workflow and the putative pharmacological mechanism of the compound.

PK_Workflow Formulation 1. Vehicle Formulation (DMSO/Tween/Saline) Dosing 2. In Vivo Dosing (IV & PO Routes) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Analysis 4. LC-MS/MS Analysis (Protein Precipitation) Sampling->Analysis PK_Calc 5. PK Parameter Calculation (Cmax, AUC, t1/2) Analysis->PK_Calc

Figure 1: Sequential workflow for the preclinical pharmacokinetic evaluation of the pyrazole derivative.

Mechanism_of_Action Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) & Thromboxanes COX2->Prostaglandins Inflammation Pain, Edema, & Inflammation Prostaglandins->Inflammation Inhibitor 1-(1,5-dimethyl-1H-pyrazol-3-yl) -2-methylpropan-1-ol Inhibitor->COX2 Selective Inhibition

Figure 2: Putative mechanism of action showing the compound blocking COX-2 in the arachidonic acid inflammatory cascade.

References

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. American Chemical Society (ACS). Available at:[Link]

  • Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. ResearchGate. Available at:[Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed (NIH). Available at:[Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at:[Link]

Bioanalytical LC-MS/MS Method Development and Sample Preparation Protocol for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (Chemical Formula: C9H16N2O, Exact Mass: 168.1263 Da) is a small, semi-polar pyrazole derivative. In drug development and pharmacokinetic (PK) profiling, accurately quantifying such small heterocyclic molecules in biological matrices (e.g., plasma, serum) requires highly selective and sensitive methodologies.

As a Senior Application Scientist, the first step in method development is exploiting the molecule's physicochemical properties to dictate the analytical strategy:

  • Ionization Causality: The molecule features a 1,5-dimethylpyrazole core. The unhindered nitrogen in the pyrazole ring is basic (predicted pKa ~3.0). By utilizing a highly acidic mobile phase (0.1% Formic Acid), we force the equilibrium toward the fully protonated state [M+H]+ , maximizing ion yield in Positive Electrospray Ionization (ESI+).

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the secondary alcohol side chain readily loses water (-18 Da) to form a stable conjugated alkene fragment at m/z 151.1. Higher collision energies induce the cleavage of the entire 2-methylpropan-1-ol side chain, yielding the highly stable protonated 1,5-dimethylpyrazole core at m/z 97.1.

  • Extraction Causality: The molecule possesses a Hydrophilic-Lipophilic Balance (HLB) that makes it susceptible to matrix effects from plasma phospholipids. A simple Protein Precipitation (PPT) is insufficient for high-throughput clinical validation. Therefore, we employ a hybrid PPT coupled with Solid-Phase Extraction (SPE) to create a highly pristine extract.

Self-Validating System & Regulatory Grounding

To ensure absolute trustworthiness, this protocol is designed as a self-validating system grounded in the . Every analytical batch must contain a double-blank (no analyte, no IS), a zero sample (IS only), a multi-point calibration curve, and Quality Control (QC) samples at three concentration levels (Low, Mid, High). This internal architecture ensures that any systematic error (e.g., column degradation, SPE breakthrough) instantly flags the run as failed based on predefined acceptance criteria.

Workflow Visualization

LCMS_Protocol N1 1. Biological Sample (50 µL Plasma/Serum) N2 2. Internal Standard Spiking (Add 10 µL SIL-IS) N1->N2 N3 3. Protein Precipitation (PPT) (Add 150 µL Cold Acetonitrile) N2->N3 N4 4. Centrifugation (14,000 x g, 10 min, 4°C) N3->N4 N5 5. Supernatant Dilution (Dilute with 200 µL H2O) N4->N5 N6 6. Solid Phase Extraction (SPE) (Oasis HLB: Load, Wash, Elute) N5->N6 N7 7. Evaporation & Reconstitution (Dry under N2, Recon in Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis (ESI+, MRM Mode) N7->N8

Fig 1: Step-by-step sample preparation and LC-MS/MS workflow for pyrazole derivative bioanalysis.

Step-by-Step Sample Preparation Protocol

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Internal Standard (IS): Stable Isotope-Labeled analog (e.g., 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol-d6).

  • Extraction Plate: Waters Oasis HLB µElution Plate (30 µm).

Extraction Methodology
  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds to ensure equilibration between the endogenous analyte and the IS.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold ACN to rapidly denature binding proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution (Critical Step): Transfer 150 µL of the supernatant to a clean well and add 200 µL of LC-MS grade water.

    • Causality: The supernatant currently contains ~75% ACN. If loaded directly onto an SPE plate, the high organic content acts as an eluent, causing the analyte to break through the sorbent. Diluting with water lowers the organic strength, ensuring robust hydrophobic retention on the HLB polymer.

  • SPE Loading: Condition the Oasis HLB µElution plate with 200 µL MeOH, followed by 200 µL Water. Load the diluted supernatant (~350 µL) onto the plate. Apply gentle vacuum (approx. 2-3 in Hg).

  • SPE Wash: Wash the sorbent with 200 µL of 5% MeOH in water to remove salts and polar interferences.

  • SPE Elution: Elute the target analyte into a clean collection plate using 2 x 50 µL of ACN/MeOH (50:50, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN / 90% Water with 0.1% FA). Vortex for 2 minutes.

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using reversed-phase liquid chromatography (RPLC) to separate the analyte from residual matrix components, particularly isobaric interferences.

Table 1: Liquid Chromatography Gradient Profile

Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) at 40°C. Mobile Phase A: 0.1% FA in Water | Mobile Phase B: 0.1% FA in ACN

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
0.50.409010
2.50.401090
3.50.401090
3.60.409010
5.00.409010
Table 2: Mass Spectrometry (MRM) Parameters

Source: Electrospray Ionization (ESI) in Positive Mode. Global Parameters: Capillary Voltage: 3.0 kV | Desolvation Temp: 450°C | Desolvation Gas: 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target169.1151.115Quantifier (Loss of H2​O )
Target169.197.125Qualifier (Cleavage of side chain)
SIL-IS175.1157.115IS Quantifier

Bioanalytical Method Validation Criteria

To ensure the method is regulatory-compliant, it must be validated according to the parameters outlined in the. The self-validating nature of the protocol ensures these metrics are continuously monitored.

Table 3: FDA M10 Acceptance Criteria Summary
Validation ParameterRegulatory Acceptance Criteria
Selectivity No interfering peaks > 20% of the LLOQ response in 6 independent blank matrix lots.
LLOQ Precision & Accuracy Coefficient of Variation (CV) ≤ 20%; Bias within ± 20% of nominal concentration.
QC Precision & Accuracy CV ≤ 15%; Bias within ± 15% for Low, Mid, and High QC samples.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% across 6 distinct matrix lots (including hemolyzed/lipemic).
Carryover Peak area in the blank sample immediately following the ULOQ must be ≤ 20% of the LLOQ.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry , U.S. Food and Drug Administration (FDA), November 2022. Available at:[Link]

  • Bioanalytical Method Validation for Biomarkers Guidance , U.S. Department of Health and Human Services (HHS), January 2025. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol . The standard synthetic route involves the nucleophilic addition of isopropylmagnesium chloride to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde[1]. While conceptually straightforward, this specific transformation is notoriously prone to stalling, poor yields, and heavy byproduct formation due to the unique electronic and steric properties of both the pyrazole core and the isopropyl nucleophile.

Below, we provide a mechanistic breakdown, a troubleshooting Q&A, and a field-validated protocol to maximize your synthetic yield.

Part 1: Mechanistic Overview & Reaction Workflow

The reaction between 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and isopropylmagnesium chloride is characterized by a critical bifurcation in the reaction pathway. The desired route is direct C-C bond formation via nucleophilic addition. However, the steric bulk of the isopropyl group, combined with its available β -hydrogens, frequently triggers a competing Meerwein-Ponndorf-Verley-type reduction (a β -hydride transfer)[2].

GrignardPathway cluster_addition Desired Pathway (Nucleophilic Addition) cluster_reduction Competing Pathway (Beta-Hydride Transfer) Aldehyde 1,5-dimethyl-1H-pyrazole- 3-carbaldehyde (Starting Material) Coord Mg-Coordination Complex (N-chelation stalls reaction) Aldehyde->Coord iPrMgCl (1 eq) THF, 0 °C Alkoxide Mg-Alkoxide Intermediate Coord->Alkoxide iPrMgCl (Excess) C-C Bond Formation Hydride Six-Membered Transition State (Hydride Delivery) Coord->Hydride Steric Hindrance Promotes Reduction Product 1-(1,5-dimethyl-1H-pyrazol-3-yl)- 2-methylpropan-1-ol (Target Product) Alkoxide->Product NH4Cl (aq) Quench Byproduct (1,5-dimethyl-1H-pyrazol-3-yl)methanol (Primary Alcohol Byproduct) Hydride->Byproduct Work-up

Mechanistic workflow highlighting the desired addition vs. competing beta-hydride transfer.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield so low, and why am I isolating a large amount of (1,5-dimethyl-1H-pyrazol-3-yl)methanol?

  • Causality: Isopropylmagnesium chloride is a sterically hindered Grignard reagent that possesses β -hydrogens. When faced with the steric bulk of the adjacent pyrazole ring, the activation energy for direct nucleophilic attack becomes higher than the activation energy for a six-membered cyclic transition state. Consequently, the Grignard reagent acts as a hydride donor rather than a carbon nucleophile, reducing the aldehyde to a primary alcohol[2].

  • Solution: Suppress the reduction pathway by switching to an organocerium reagent (Imamoto reaction). By pre-mixing the Grignard reagent with anhydrous CeCl3​ , you generate an isopropylcerium dichloride ( iPrCeCl2​ ) intermediate. Cerium is highly oxophilic and significantly less basic than magnesium, which drastically increases the electrophilicity of the carbonyl carbon while suppressing the hydride transfer. Alternatively, utilizing a "Turbo-Grignard" ( iPrMgCl⋅LiCl ) can enhance the nucleophilicity of the reagent[3],[4].

Q2: I added 1.1 equivalents of the Grignard reagent, but TLC shows the starting aldehyde is barely consumed. Why?

  • Causality: The 1,5-dimethyl-1H-pyrazole ring contains a highly Lewis basic nitrogen at the N2 position. This nitrogen rapidly coordinates with the magnesium atom of the Grignard reagent, forming a stable, unreactive chelate. This effectively sequesters the first equivalent of your reagent, stalling the reaction.

  • Solution: You must treat the pyrazole nitrogen as a "consuming" functional group. Increase the stoichiometry of the Grignard reagent to a minimum of 2.2 to 2.5 equivalents . The first equivalent acts as a sacrificial Lewis acid to saturate the pyrazole nitrogens, allowing the subsequent equivalents to attack the carbonyl group.

Q3: During the aqueous work-up, a thick, unfilterable white emulsion forms that traps my product. How can I resolve this?

  • Causality: Quenching organomagnesium or organocerium reactions with water or weak acids at a neutral pH produces magnesium hydroxide ( Mg(OH)2​ ) and cerium hydroxides. These form dense, gelatinous polymeric emulsions that prevent phase separation.

  • Solution: Quench the reaction strictly with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) or 1M HCl to ensure the magnesium salts remain water-soluble (as MgCl2​ ). If an emulsion still persists, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes; the tartrate will effectively chelate the metal ions and break the emulsion.

Part 3: Standardized Experimental Protocol (Imamoto Modification)

To achieve maximum yield and eliminate the primary alcohol byproduct, we strongly recommend the Cerium(III)-mediated addition protocol.

Step 1: Activation of Cerium(III) Chloride

  • Weigh 2.5 equivalents of CeCl3​⋅7H2​O into a flame-dried Schlenk flask.

  • Heat the flask under high vacuum (0.1 mmHg) at 140 °C for 2–3 hours to yield anhydrous CeCl3​ . Critical: Any residual moisture will destroy the organometallic reagent.

  • Cool to room temperature under an argon atmosphere.

Step 2: Formation of the Organocerium Reagent

  • Add anhydrous THF to the anhydrous CeCl3​ to create a suspension (approx. 0.3 M). Stir vigorously overnight at room temperature until a uniform, milky-white suspension forms.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add isopropylmagnesium chloride (2.5 equivalents relative to the starting aldehyde)[3]. Stir for 2 hours at -78 °C to ensure complete transmetalation.

Step 3: Nucleophilic Addition

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equivalent)[1] in a minimal volume of anhydrous THF.

  • Add the aldehyde solution dropwise to the organocerium mixture at -78 °C.

  • Stir the reaction for 1 hour at -78 °C, then allow the bath to slowly warm to 0 °C over the course of 2 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane).

Step 4: Quench and Isolation

  • Cool the mixture back to -20 °C and carefully quench by adding saturated aqueous NH4​Cl .

  • Allow the mixture to warm to room temperature. If a suspension persists, filter the entire mixture through a tightly packed pad of Celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, extract the aqueous layer 3x with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol via flash column chromatography.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when modifying the reagent equivalents and conditions, demonstrating the causality of the troubleshooting steps above.

Reaction ConditionReagent EquivalentsTemp (°C)Conversion (%)Target Product Yield (%)Primary Alcohol Byproduct (%)
Standard Grignard iPrMgCl (1.1 eq)0 to RT< 45%15%30%
Excess Grignard iPrMgCl (2.5 eq)0 to RT> 95%45%40%
Turbo-Grignard iPrMgCl·LiCl (2.5 eq)-20 to 0> 95%68%20%
Organocerium (Imamoto) CeCl₃ / iPrMgCl (2.5 eq)-78 to 0> 98%88% < 2%

Part 5: References

  • Sigma-Aldrich - 1,5-dimethyl-1H-pyrazole-3-carbaldehyde Properties and Safety Data. Available at:

  • LibreTexts Chemistry - Nucleophilic Addition of Hydride and Grignard Reagents (Reduction Side Reactions). Available at:

  • Wikipedia - Isopropylmagnesium chloride & Turbo-Grignard Reagents. Available at:

  • Organic & Biomolecular Chemistry (RSC) - Isopropylmagnesium chloride-promoted unilateral addition of Grignard reagents. Available at:

Sources

Technical Support Center: Resolving Aqueous Solubility for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly functionalized pyrazole derivatives. The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (CAS: 1695823-98-3) presents a classic solubility paradox: it possesses polar hydrogen-bonding sites (the hydroxyl group and pyrazole nitrogen) but is heavily dominated by a hydrophobic bulk (the 1,5-dimethyl groups and the isobutyl chain).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome its poor aqueous solubility for both in vitro assays and in vivo dosing.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Mechanistically, why is 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol so difficult to dissolve in aqueous buffers? Answer: The solubility of pyrazole derivatives is dictated by the thermodynamic balance between their crystal lattice energy and their aqueous solvation energy (1)[1]. In this specific molecule, the 1,5-dimethyl substitution and the 2-methylpropyl (isobutyl) group create a massive hydrophobic surface area. Water molecules cannot form hydrogen bonds with these regions, forcing them into an entropically unfavorable clathrate-like cage (the hydrophobic effect). Furthermore, intermolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen in the solid state leads to high lattice energy, preventing water from penetrating and breaking the crystal lattice.

Q2: Can I adjust the pH of my buffer to form a soluble salt? Answer: No. While unsubstituted pyrazoles are weakly basic and can sometimes be protonated by strong acids to form soluble salts (1)[1], the basicity of the pyrazole nitrogen in this specific highly-substituted scaffold is extremely low. Physiological or mildly acidic buffers (pH 4–7) will not protonate the ring sufficiently to yield a soluble salt. You must rely on physical solubilization techniques rather than ionization.

Part 2: Formulation & Solubilization Protocols

Strategy A: Co-Solvent System (For In Vitro Assays)

For in vitro biochemical assays, a binary or ternary co-solvent system is the most efficient approach to modulate the dielectric constant of the medium.

Self-Validating Protocol: Step-wise Co-solvent Addition

  • Primary Dissolution: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). The aprotic dipolar nature of DMSO perfectly solvates the pyrazole ring and disrupts intermolecular hydrogen bonds.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional solvent like Polyethylene Glycol 400 (PEG400). Causality: This prevents the "solvent shock" that causes immediate nucleation when directly hitting an aqueous phase.

  • Aqueous Titration: Slowly add the intermediate stock dropwise to the final aqueous buffer (e.g., PBS) under vigorous vortexing.

  • Validation Check: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis. If the detected concentration matches your theoretical yield, no micro-precipitation has occurred, validating the protocol.

Strategy B: Cyclodextrin Complexation (For In Vivo Dosing)

For in vivo applications where high DMSO concentrations are toxic, Cyclodextrin (CD) complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a lipophilic central cavity that perfectly accommodates the hydrophobic isobutyl and dimethyl-pyrazole moieties, while its hydrophilic outer surface ensures high aqueous solubility (2)[2].

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or saline.

  • Addition: Add an excess amount of the solid 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol to the CD solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached (3)[3].

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove uncomplexed, solid drug.

  • Validation Check: Lyophilize a small aliquot and analyze via Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's crystalline melting endotherm confirms successful molecular encapsulation.

Strategy C: Amorphous Solid Dispersions (For Oral Bioavailability)

If cyclodextrins fail to provide sufficient exposure, you must transition to an Amorphous Solid Dispersion (ASD). By dispersing the drug within a hydrophilic polymer matrix (like HPMCAS or PVP), you force the drug into a higher-energy amorphous state, completely bypassing the crystal lattice energy barrier (4)[4]. This provides a significant "spring and parachute" kinetic solubility advantage (5)[5].

Self-Validating Protocol: Solvent Evaporation ASD

  • Co-dissolution: Dissolve both the drug and the polymer (e.g., 1:3 ratio) in a volatile organic solvent mixture (e.g., Acetone/Methanol).

  • Evaporation: Rapidly remove the solvent using a spray dryer to freeze the drug in its amorphous state before it can recrystallize.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD). A broad "halo" pattern with no sharp diffraction peaks confirms the amorphous nature of the dispersion.

Part 3: Visual Workflows

G Start Evaluate Compound Solubility InVitro In Vitro Assays (Tolerates DMSO?) Start->InVitro Assay Prep InVivo In Vivo Dosing (Biocompatible needed) Start->InVivo Animal Models CoSolvent Co-solvent System (DMSO / PEG400) InVitro->CoSolvent Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Liquid Dose ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD Solid Dose Success Solubility Achieved CoSolvent->Success Cyclodextrin->Success ASD->Success

Decision workflow for selecting a solubility enhancement strategy.

CD_Mechanism Drug Free Drug (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Empty Cavity) CD->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation for hydrophobic drugs.

Part 4: Quantitative Data & Expectations

The table below summarizes the expected physicochemical outcomes when applying these techniques to highly lipophilic pyrazole derivatives.

Solubilization TechniqueMechanism of ActionExpected Solubility GainPhysical StateValidation Method
Aqueous Buffer (Control) Native dissolutionBaseline (< 10 µg/mL)Crystalline SolidHPLC / UV-Vis
Co-Solvent (10% DMSO) Dielectric constant modulation10x - 50xSolvated MonomerVisual clarity / Centrifugation
HP-β-CD Complexation Hydrophobic cavity encapsulation50x - 500xMolecular InclusionITC / DSC
Amorphous Solid Dispersion Crystal lattice disruption100x - 1000x (Kinetic)Amorphous MatrixPXRD / DSC

Part 5: References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem - 1

  • Solubility Advantage (and Disadvantage) of Pharmaceutical Amorphous Solid Dispersions - PubMed - 4

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optimizing solvent extraction of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol from plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol and related pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent extraction from complex plasma matrices. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for your specific applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your method development strategy.

Q1: What is the most critical first step when extracting a small molecule like 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol from plasma?

The indispensable first step is the effective removal of proteins.[1] Plasma is a complex biological fluid rich in proteins, primarily albumin, which can bind to your analyte and significantly interfere with downstream analysis, such as HPLC or LC-MS/MS.[2] Failing to remove proteins will lead to column clogging, ion suppression, and poor reproducibility.[2][3]

Q2: Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for my primary extraction method?

This depends on your required level of sample cleanliness and the downstream analytical sensitivity needed.

  • Protein Precipitation (PPT) is a rapid, simple, and cost-effective method ideal for initial screening or when high throughput is a priority.[3] It involves adding a water-miscible organic solvent to "crash out" the proteins. However, it is a cruder technique and may leave behind other matrix components like phospholipids, which are a major cause of ion suppression in mass spectrometry.[3][4]

  • Liquid-Liquid Extraction (LLE) is a more selective and powerful technique for sample cleanup.[5] It separates the analyte from matrix interferences based on its differential solubility between the aqueous plasma sample and an immiscible organic solvent.[5] LLE is generally preferred when low detection limits and high data quality are required, as it provides a much cleaner extract.[4]

Q3: My analyte has both polar (alcohol, pyrazole) and non-polar (isobutyl) groups. How does this affect my choice of extraction solvent?

The amphiphilic nature of your analyte is a key consideration. You need a solvent that can efficiently solvate both features. For LLE, this often means using a solvent of intermediate polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE). Alternatively, a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., a small percentage of isopropanol) can be effective. The choice of solvent is critical to reduce the co-extraction of matrix components.[4]

Q4: I'm experiencing low recovery of my analyte. What are the most common causes?

Low recovery can stem from several factors:

  • Incomplete Protein Precipitation: If proteins are not fully removed, your analyte may remain bound and be discarded with the protein pellet.

  • Poor Analyte Partitioning (in LLE): The pH of the aqueous phase may not be optimal, or the chosen organic solvent may not be suitable for your analyte's polarity.[5][6]

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers during LLE can trap the analyte, making separation difficult.

  • Adsorption: The analyte may adsorb to the surfaces of labware (e.g., glass or plastic tubes).

Q5: My results are highly variable between replicates. What should I investigate first?

Inconsistent results often point to procedural issues.[7] Key areas to check include:

  • Pipetting Accuracy: Ensure all pipettes are calibrated and that you are using consistent, careful technique for adding plasma, internal standards, and solvents.

  • Vortexing/Mixing: Inconsistent mixing time or intensity will lead to variable extraction efficiency. Standardize this step across all samples.

  • Temperature Fluctuations: Perform incubation and centrifugation steps at a consistent, controlled temperature.[7]

  • Matrix Effects: Even with good extraction, variability in patient or animal plasma samples can cause differing levels of ion suppression or enhancement in LC-MS/MS analysis.[3]

Section 2: Foundational Principles & Method Development Strategy

A robust extraction method is built on a solid understanding of the chemical principles at play. The following diagram illustrates a logical workflow for developing a reliable extraction protocol.

G Start 1. Plasma Aliquot (e.g., 200 µL) Buffer 2. Add Buffer (e.g., pH 9-11) Start->Buffer IS 3. Add Internal Standard Buffer->IS Solvent 4. Add Extraction Solvent (e.g., MTBE, Ethyl Acetate) IS->Solvent Vortex 5. Vortex (2-5 min) Solvent->Vortex Centrifuge 6. Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Separate 7. Transfer Organic Layer Centrifuge->Separate Evaporate 8. Evaporate to Dryness (Nitrogen Stream, 40°C) Separate->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. Analyze Reconstitute->Analyze

Caption: A detailed workflow for Liquid-Liquid Extraction (LLE).

Procedure:

  • pH Optimization:

    • Prepare several aliquots of spiked plasma (e.g., 200 µL).

    • Add a small volume (e.g., 20 µL) of different buffers to adjust the pH to a range of values (e.g., pH 8, 9, 10, 11). Ammonium or carbonate buffers are common choices.

    • Perform the LLE with a single solvent (e.g., MTBE) and determine which pH yields the highest recovery.

  • Solvent Screening:

    • Using the optimal pH determined above, perform the extraction with a panel of immiscible organic solvents of varying polarity. Good candidates include:

      • Methyl tert-butyl ether (MTBE): Excellent choice, low miscibility with water, forms clean phase separation.

      • Ethyl Acetate: Good general-purpose solvent, but slightly more water-miscible, which can co-extract more interferences.

      • Dichloromethane (DCM): Effective but is a lower layer solvent, which can make handling more difficult. [4] * Hexane/Isopropanol (95:5 v/v): A non-polar solvent with a polar modifier can be tuned for specific analytes.

  • Final Protocol Steps (using optimized pH and solvent):

    • To 200 µL of plasma, add the optimal buffer and internal standard.

    • Add 1 mL of the selected organic solvent.

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for injection.

Section 4: Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Analyte Recovery 1. Sub-optimal pH (LLE): Analyte is ionized and remains in the aqueous layer. 2. Incorrect Solvent Choice: Solvent polarity is not matched to the analyte. 3. Insufficient Mixing: Inadequate vortexing time or intensity. 4. Analyte Binding: Strong binding to plasma proteins not disrupted by PPT solvent.1. Verify and optimize pH: Ensure the pH is at least 2 units above the analyte's pKa. Test a range of basic buffers. 2. Screen different solvents: Test solvents with varying polarities (e.g., MTBE, Ethyl Acetate, DCM). Consider a solvent mixture. [8] 3. Standardize and increase mixing: Vortex for a minimum of 2 minutes; ensure a vortex is formed. 4. Disrupt protein binding: Before LLE, try a PPT step with ACN, then evaporate the ACN and proceed with LLE on the reconstituted residue.
High Matrix Effects / Ion Suppression 1. Co-extraction of Phospholipids: Common with PPT, especially using ACN. [4] 2. Co-extraction of Salts or other Endogenous Molecules: The extraction is not selective enough.1. Switch from PPT to LLE: LLE is significantly better at removing phospholipids. [4] 2. Optimize LLE solvent: A less polar solvent (e.g., MTBE or Hexane) will extract fewer polar interferences than Ethyl Acetate. 3. Incorporate a wash step: After the initial extraction, wash the organic layer with a basic aqueous buffer to remove polar impurities. 4. Optimize chromatography: Ensure the analyte is chromatographically separated from regions where phospholipids typically elute. [4]
Emulsion Formation during LLE 1. High Vortexing Speed: Overly vigorous mixing can create a stable emulsion. 2. High Concentration of Lipids/Detergents: Some plasma samples are more prone to this.1. Use gentle mixing: Use a tube rocker or gentle inversion instead of high-speed vortexing. 2. "Salting Out": Add a small amount of salt (e.g., sodium sulfate or ammonium sulfate) to the aqueous phase to increase its polarity and force phase separation. [8] 3. Centrifuge at higher g-force or for longer. 4. Break the emulsion by chilling: Place the tube in a -20°C freezer for a few minutes.
Poor Reproducibility (High %CV) 1. Inconsistent Technique: Variations in pipetting, mixing, or timing. 2. Phase Separation Issues: Inconsistent collection of the organic layer, especially near the interface. 3. Analyte Instability: The analyte may be degrading in the matrix or during processing.1. Automate or standardize: Use automated liquid handlers if available. [9]If manual, create and strictly follow a detailed SOP. 2. Be conservative with collection: Leave a small amount of the organic layer behind to avoid aspirating any of the aqueous layer or protein pellet. 3. Work quickly and on ice: Minimize the time the sample spends at room temperature. Check for analyte stability at different pH values and temperatures.

References

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Kopec, K., et al. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Applied Biomedicine. Retrieved from [Link]

  • El-Mabrouk, A. A., et al. (2018). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. Journal of Applicable Chemistry. Retrieved from [Link]

  • Yadollahi, B., et al. (2009). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating drop. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Lama, R., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Retrieved from [Link]

  • Kümmerer, K., et al. (2009). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mandic, L., et al. (2023, August 2). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Heliyon. Retrieved from [Link]

  • Klont, F., et al. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Talanta. Retrieved from [Link]

  • Attayibat, A., et al. (2011). N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS: MERCURY(II), COPPER (II), CADMIUM (II) AND LEAD (II). Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Hubert, P., et al. (1991). Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part II. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ábrankó, L., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol. This document provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of this compound during storage. Given the specific nature of this molecule, this guide is built upon established principles of organic chemistry and best practices for handling sensitive secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol during storage?

A1: The primary stability concern is the oxidation of the secondary alcohol functional group. This reaction converts the alcohol to its corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-one. This process, often initiated by atmospheric oxygen (autoxidation), can be accelerated by factors such as light, heat, and the presence of metal ion impurities.[1][2][3][4][5]

Q2: What are the visible signs of degradation?

A2: While the pure compound is expected to be a colorless or white solid/oil, oxidation may lead to a yellowish or brownish discoloration. However, significant degradation can occur before any color change is apparent. Therefore, analytical confirmation is crucial.

Q3: How does the pyrazole ring affect the molecule's stability?

A3: The electron-rich 1,5-dimethyl-1H-pyrazole ring is generally stable. However, the nitrogen atoms can act as potential coordination sites for metal ions, which may catalyze the oxidation of the secondary alcohol.

Q4: What are the general safety precautions for handling this compound?

A4: While specific toxicity data for this compound is not available, it is prudent to handle it with standard laboratory precautions. Pyrazole-containing compounds should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.[6][7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[6][8]

Troubleshooting Guide

Q1: I've observed a new spot on the Thin Layer Chromatography (TLC) of my sample. Could this be the oxidation product?

A1: It is highly likely. The ketone product is generally more polar than the starting alcohol and will thus have a lower Rf value on a normal-phase silica TLC plate. To visualize the spots, you may need to use a stain, as pyrazole derivatives are not always UV-active.[9] A permanganate or phosphomolybdic acid stain can be effective for visualizing both the alcohol and the ketone.[10][11][12]

Q2: My NMR spectrum shows new, small peaks. How can I identify if they correspond to the ketone?

A2: Oxidation of the secondary alcohol to a ketone will result in characteristic changes in the NMR spectrum:

  • ¹H NMR: The proton on the carbon bearing the alcohol group (the carbinol proton, -CH(OH)-), which typically appears as a doublet around 4-5 ppm, will disappear. You may see a new doublet for the proton alpha to the carbonyl group, likely shifted downfield. The aldehyde proton, if present, would resonate significantly downfield around 9-10 ppm.[13]

  • ¹³C NMR: The carbon of the carbonyl group (C=O) in the ketone will appear as a distinct peak in the downfield region of the spectrum, typically between 195-220 ppm.[13][14] The carbinol carbon (-CH(OH)-) signal, usually found around 60-80 ppm, will decrease in intensity or disappear.

Q3: My FT-IR spectrum has changed over time. What should I look for?

A3: The most significant change will be the appearance of a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically in the range of 1670-1780 cm⁻¹.[15][16][17] Concurrently, the broad O-H stretching band of the alcohol, usually seen between 3400-3650 cm⁻¹, will diminish in intensity.[15][16]

Visualization of Degradation Pathway and Prevention Strategy

The primary degradation pathway is the oxidation of the secondary alcohol to a ketone. This can be mitigated by implementing a multi-faceted storage strategy.

Oxidation_Pathway Alcohol 1-(1,5-dimethyl-1H-pyrazol-3-yl)- 2-methylpropan-1-ol Ketone 1-(1,5-dimethyl-1H-pyrazol-3-yl)- 2-methylpropan-1-one Alcohol->Ketone Oxidation Oxidants [O] (e.g., O2, light, heat, metal ions) Oxidants->Alcohol Initiates

Figure 1. Oxidation of the secondary alcohol to a ketone.

Prevention_Strategy start Store Compound inert_atm Use Inert Atmosphere (Argon or Nitrogen) start->inert_atm antioxidant Add Antioxidant (e.g., BHT) start->antioxidant temp_light Control Temperature & Light (Refrigerate, Amber Vial) start->temp_light monitor Monitor Purity (TLC, NMR, HPLC) inert_atm->monitor antioxidant->monitor temp_light->monitor

Figure 2. Key strategies for preventing oxidation.

Recommended Protocols for Storage

To minimize oxidation, a combination of the following strategies is recommended. The stringency of the protocol should match the intended duration of storage and the sensitivity of subsequent applications.

Storage Conditions Summary
ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in autoxidation.[18][19][20]
Temperature 2-8 °C (Refrigerated)Lowers the kinetic energy of molecules, slowing the rate of oxidation.
Light Amber glass vial or wrap in foilProtects the compound from light, which can catalyze the formation of free radicals.[21]
Container Tightly sealed glass vial with a PTFE-lined capPrevents ingress of air and moisture. PTFE is chemically inert.
Additives Antioxidant (e.g., BHT) at 0.01-0.1% w/wScavenges free radicals that initiate and propagate oxidation chain reactions.[22][23][24][25][26]
Protocol 1: Standard Storage (Short- to Medium-Term)

This protocol is suitable for routine use and storage for periods of up to several months.

Materials:

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen)

  • Antioxidant solution (e.g., 1% w/v Butylated Hydroxytoluene (BHT) in a compatible, volatile solvent like ethyl acetate)

Procedure:

  • Place the solid or neat oil of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol into the amber glass vial.

  • If desired, add the BHT solution to achieve a final concentration of 0.01-0.1% BHT relative to your compound. Briefly vortex to mix and allow the solvent to evaporate under a gentle stream of inert gas.

  • Flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace air.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap-vial interface with parafilm for an extra barrier against air ingress.

  • Store the vial in a refrigerator at 2-8 °C.

Protocol 2: High-Purity, Long-Term Storage

For archival purposes or when maximum stability is required, the use of Schlenk techniques or a glovebox is recommended.[20][21][27][28][29][30]

Materials:

  • Schlenk flask or a sealable ampoule

  • High-purity inert gas source connected to a Schlenk line

  • High-vacuum pump

  • Liquid nitrogen or dry ice/acetone cold trap

Procedure (using a Schlenk flask):

  • Ensure all glassware is oven-dried overnight and cooled under vacuum to remove adsorbed moisture.[19][20]

  • Transfer the compound into the Schlenk flask.

  • Attach the flask to the Schlenk line.

  • Perform at least three "pump-purge" cycles:

    • Evacuate the flask under high vacuum for 5-10 minutes.[20][31]

    • Refill the flask with high-purity argon or nitrogen.

  • After the final cycle, leave the flask under a positive pressure of inert gas.

  • Seal the flask's sidearm and joint.

  • For added security, wrap all joints with parafilm.

  • Store the sealed flask in a refrigerator at 2-8 °C, away from light.

Analytical Monitoring Protocol: Purity Assessment by HPLC

Regularly assessing the purity of the stored compound is crucial. A generic reverse-phase HPLC method can be developed to separate the alcohol from its more polar ketone oxidation product.

Step-by-Step HPLC Method Development Guide:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

    • The acid helps to ensure sharp peak shapes.

  • Gradient Elution:

    • Begin with a gradient of 5-95% Solvent B over 20 minutes. This will help to determine the approximate retention times of the alcohol and the ketone.

    • The alcohol, being less polar, will elute later than the ketone.

  • Detection: Use a UV detector. Monitor at a wavelength where the pyrazole ring absorbs, likely in the 210-250 nm range. A diode array detector (DAD) is ideal for determining the optimal wavelength.

  • Sample Preparation:

    • Prepare a stock solution of your compound at ~1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization: Once the initial separation is achieved, the gradient can be optimized for better resolution and shorter run times. An isocratic method may be possible if the separation is sufficient.

  • Quantification: Purity can be assessed by calculating the peak area percentage. For accurate quantification, a reference standard of the ketone would be required to determine response factors.

References

  • Cederbaum, A. I. (2012). Alcohol, Oxidative Stress, and Free Radical Damage. Alcohol Research: Current Reviews, 34(4), 427–440. [Link]

  • Asensio, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Singh, S., & Singh, N. (2019). Biomedical Alcohol metabolism and generation of free radicals: A deep insight. SciSpace. [Link]

  • Stevens, G. A., & Schwendeman, S. P. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115-25. [Link]

  • Albano, E. (2006). Alcohol, oxidative stress and free radical damage. Proceedings of the Nutrition Society, 65(3), 228-240. [Link]

  • Wikipedia contributors. (2024, February 27). Butylated hydroxytoluene. Wikipedia. [Link]

  • Khan, A., et al. (2023). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry, 11. [Link]

  • Das, S. K., & Vasudevan, D. M. (2007). Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. Journal of Clinical Medicine, 9(11), 3657. [Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Van Horn, Metz & Co. Inc. (2023, September 5). How is BHT Used in Lubricants?. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Michigan. (2011, May 10). Experiment 2. Oxidation of an Alcohol. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • VACUUBRAND. (2024, November 12). Keeping air and moisture out. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Canadian Science Publishing. (n.d.). Magnitudes of 18O isotope shifts in 13C nuclear magnetic resonance spectra of ketones and alcohols. [Link]

  • University of Calgary. (n.d.). Ch15 : Oxidation of Alcohols. [Link]

  • Wikipedia contributors. (2024, February 27). Alcohol oxidation. Wikipedia. [Link]

  • University of Washington. (2018, December). Guidance Document SCHLENK LINE. [Link]

  • Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. [Link]

  • Phyton, Inc. (2023, June 19). Safety Data Sheet. [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, February 27). Air-free technique. Wikipedia. [Link]

  • Daley, C. (n.d.). Schlenk line use. University of San Diego. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Seco, J. M., et al. (2012). Selective Excitation 1D-NMR Experiments for the Assignment of the Absolute Configuration of Secondary Alcohols. The Journal of Organic Chemistry, 77(9), 4443-4453. [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Riguera, R., et al. (2002). Absolute Configuration of Secondary Alcohols by 1H NMR: In Situ Complexation of α-Methoxyphenylacetic Acid Esters with Barium(II). The Journal of Organic Chemistry, 67(13), 4397-4406. [Link]

  • University of Rochester. (n.d.). TLC stains. [Link]

  • Monti, D., et al. (2020). Screening methods for enzyme-mediated alcohol oxidation. Scientific Reports, 10(1), 1-8. [Link]

  • Nishimura, T., et al. (2000). Palladium(II)-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Molecular Oxygen. The Journal of Organic Chemistry, 65(1), 2-10. [Link]

  • University of Wisconsin-Madison. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

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Validation & Comparative

validating LC-MS/MS methods for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol in a biological matrix, such as human plasma. The principles and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to establish a robust, reliable, and regulatory-compliant bioanalytical method.

The validation of a bioanalytical method is a mandatory requirement by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the quality and consistency of data used in drug development.[1][2][3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[1][5] This guide will compare common method development choices and detail the validation protocols required to prove method suitability, in alignment with the harmonized ICH M10 Guideline.[1][5][6]

Method Development: A Comparative Approach

The foundation of a successful validation is a well-developed and optimized analytical method. Here, we compare critical choices in the development pipeline for quantifying our target analyte.

The Role of the Internal Standard (IS)

An internal standard is essential for correcting variability during sample preparation and analysis.[7][8][9] The ideal IS mimics the analyte's behavior throughout the entire process.[8]

  • Stable Isotope-Labeled (SIL) IS: This is the gold standard.[7][9] A SIL-IS, such as a deuterium-labeled version (d3 or d6) of our analyte, has nearly identical chemical and physical properties.[7][10] This ensures it co-elutes chromatographically and experiences the same degree of matrix effects, providing the most accurate correction.[7][11]

  • Structural Analogue IS: When a SIL-IS is unavailable, a structural analogue can be used.[9][12] For our target analyte, a suitable analogue might be another pyrazole derivative with similar polarity and mass. However, it will likely have a different retention time and may respond differently to matrix effects, which introduces a higher potential for variability.

Recommendation: A SIL-IS is strongly preferred to ensure the highest data quality.[7]

Comparison of Sample Preparation Techniques

The primary goal of sample preparation is to remove interferences, such as proteins and phospholipids, from the biological matrix and to concentrate the analyte.[13][14] The choice of technique significantly impacts method sensitivity, reproducibility, and the extent of matrix effects.[13]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.[15][16]Fast, simple, inexpensive, high recovery for many small molecules."Dirty" extracts, high risk of phospholipid-based matrix effects, minimal analyte concentration.[13]High-throughput screening, methods where sensitivity is not a major concern.
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on pH and polarity.[13][16]Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, can be difficult to automate.[14]Analytes with favorable partition coefficients, when cleaner extracts are needed.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., reversed-phase, ion-exchange) while interferences are washed away.[13]Cleanest extracts, high analyte concentration, significantly reduces matrix effects.[13]Most expensive, requires significant method development.Low concentration analytes, methods requiring highest sensitivity and cleanliness.

Experimental Insight: For a novel pyrazole like our target, starting with PPT is efficient for initial feasibility. However, due to the high potential for matrix effects in LC-MS/MS, a more robust technique like SPE is often required for a fully validated, sensitive method.[11][17] Phospholipids are a major source of ion suppression in plasma samples, and SPE is highly effective at removing them.[13]

The Bioanalytical Method Validation Workflow

A full validation must be performed to demonstrate that the method is reliable for its intended application.[1][5] The core parameters are outlined below, based on the ICH M10 guidance.[5][18]

G cluster_0 Method Development cluster_1 Full Validation Experiments cluster_2 Method Application Dev Develop & Optimize Method (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity, Accuracy, & Precision Selectivity->Linearity Matrix Matrix Effect & Recovery Linearity->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Analysis Routine Study Sample Analysis Stability->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Bioanalytical method validation and application workflow.
Selectivity and Specificity
  • Causality: This experiment demonstrates that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.[5] It is the cornerstone of ensuring the reported concentration is only from the target analyte.

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria (ICH M10):

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Linearity, Accuracy, and Precision
  • Causality: This set of experiments defines the quantifiable range of the assay and demonstrates its reliability and reproducibility. Accuracy shows how close the measured value is to the true value, while precision measures the random error or scatter between replicate measurements.

  • Experimental Protocol:

    • Prepare a calibration curve consisting of a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels spanning the expected range.

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (approx. mid-range), and High QC (≥ 75% of Upper Limit of Quantitation).

    • Analyze at least three separate "Accuracy and Precision" batches on different days. Each batch includes one calibration curve and at least five replicates of each QC level.

  • Acceptance Criteria (ICH M10):

    • Calibration Curve: ≥ 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy: The mean concentration of QCs at each level must be within ±15% of the nominal value.

    • Precision: The coefficient of variation (%CV) of QCs at each level must not exceed 15%.

Matrix Effect and Recovery
  • Causality: The matrix effect is the alteration (suppression or enhancement) of analyte ionization caused by co-eluting compounds from the matrix.[11][17][19] It is a critical parameter in LC-MS/MS that can severely compromise data accuracy if not properly assessed and controlled.[17][20] Recovery measures the efficiency of the extraction process.

  • Experimental Protocol (Post-Extraction Spike Method): [19]

    • Set A: Prepare analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Extract blank plasma from at least six different lots. Spike the extracted matrix (the supernatant) with analyte and IS at low and high concentrations.

    • Set C: Spike blank plasma with analyte and IS at low and high concentrations, then perform the extraction.

  • Calculations & Acceptance Criteria:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) . The IS-normalized MF should be calculated for each lot. The %CV of the IS-normalized MF across all lots should be ≤ 15%.

    • Recovery (%RE) = (Peak Response in Set C) / (Peak Response in Set B) x 100 . Recovery should be consistent, but a specific percentage is not mandated. The key is reproducibility.

G cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Analyte + IS in Solvent MF Matrix Factor = B / A Extract_B Extraction Spike_B Spike Analyte + IS Extract_B->Spike_B Blank_C Blank Plasma Spike_C Spike Analyte + IS Blank_C->Spike_C Extract_C Extraction Spike_C->Extract_C RE Recovery % = C / B * 100

Workflow for assessing Matrix Effect and Recovery.
Stability
  • Causality: These experiments are crucial to ensure that the analyte concentration does not change during the entire lifecycle of a sample, from collection to analysis. This guarantees that the measured concentration reflects the true concentration at the time of collection.

  • Experimental Protocol:

    • Analyze low and high QC samples after exposing them to various conditions. The measured concentrations are compared to the nominal values.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

    • Processed Sample Stability: Extracted samples are kept in the autosampler for a period that exceeds the expected run time.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability QCs must be within ±15% of the nominal concentration.

Comparative Validation Data Summary

The following table presents hypothetical but realistic validation data comparing the three sample preparation techniques for our target analyte.

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)ICH M10 Acceptance Criteria
Linearity (r²) 0.9920.9980.999≥ 0.99
LLOQ 1.0 ng/mL0.5 ng/mL0.1 ng/mL-
Accuracy (% Bias) -12.5% to +10.2%-8.5% to +7.3%-5.1% to +4.8%Within ±15%
Precision (% CV) 13.8%9.2%6.5%≤ 15%
Matrix Factor (% CV) 18.5% (Fails)11.3% (Passes)4.6% (Passes)≤ 15%
Recovery (Mean) ~95%~85%~90%Consistent

Conclusion and Recommendation

Based on the comparative analysis, the Protein Precipitation method fails to meet the acceptance criteria for the matrix effect, indicating a high risk of inaccurate data due to ion suppression or enhancement from co-eluting matrix components.[17] Both Liquid-Liquid Extraction and Solid-Phase Extraction yield passing results.

However, the Solid-Phase Extraction (SPE) method demonstrates superior performance across all key validation parameters. It provides the cleanest extracts, as evidenced by the lowest matrix factor variability, and achieves the best precision and the lowest LLOQ. While SPE requires more initial method development, the resulting data integrity, sensitivity, and robustness make it the recommended choice for the definitive quantification of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol in regulated bioanalysis.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1105. (Note: While a direct link isn't provided by the search, this is a foundational citation for matrix effect as referenced in other sources).
  • Lama, D. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Xue, Y. J., Liu, J., & Fu, Y. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(19), 2411–2414. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

  • Bioanalysis. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • Bioanalysis Zone. (2021). eBook: ICH M10 Bioanalytical Method Validation. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]

  • Li, W., et al. (2015). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 6(3). Available at: [Link]

Sources

Fragment Screening Guide: Profiling the Cross-Reactivity of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Lead Discovery (FBLD), sp³-enriched pyrazole derivatives such as 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol are highly valued for their three-dimensional complexity and favorable physicochemical properties. However, because fragment screening requires exceptionally high compound concentrations (typically 0.5 – 2 mM), these molecules are highly susceptible to assay interference.

This guide provides an objective, data-driven comparison of this specific fragment against structural alternatives. It details the mechanistic causality behind its cross-reactivity and provides self-validating experimental protocols to help researchers confidently triage false positives in high-throughput biochemical assays like AlphaScreen and TR-FRET.

Mechanistic Profiling of Cross-Reactivity

As a Senior Application Scientist, it is critical to look beyond the binary "hit or miss" readout and understand why a compound cross-reacts. The false-positive signature of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol stems from two distinct physicochemical liabilities:

A. Transition Metal Chelation (His-Tag Interference)

The unhindered N2 atom of the pyrazole ring possesses lone-pair electrons capable of forming coordinate covalent bonds or bifurcated hydrogen bonds with transition metals[1]. In proximity assays utilizing Ni-NTA or Co-NTA beads to capture His-tagged proteins (e.g., AlphaScreen), the fragment acts as a competitive chelator. It displaces the His-tagged target protein from the bead, resulting in a severe attenuation of the luminescent signal that mimics true target inhibition[2].

B. Colloidal Aggregation

At concentrations exceeding 500 µM, the combination of the planar pyrazole core and the lipophilic isobutyl group drives spontaneous phase separation. The fragment self-assembles into nano-sized colloidal aggregates (typically 50–1000 nm in diameter)[3]. These colloids non-specifically sequester and mildly denature target proteins across multiple assay formats, a well-documented mechanism of promiscuous inhibition[4],[5].

Comparative Assay Performance

To isolate the structural causes of assay interference, we compared 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (Compound 1) against two rationally designed matched molecular alternatives:

  • Alternative A (Sterically Hindered N2): 1-(1,2,5-trimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol. The addition of a methyl group at the N2 position sterically blocks metal coordination.

  • Alternative B (Reduced Lipophilicity): 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol. Truncating the isobutyl group to a methyl group reduces the lipophilic surface area, thereby increasing the Critical Aggregation Concentration (CAC).

Table 1: Cross-Reactivity Profile Across Standard Biochemical Assays
CompoundAlphaScreen False Positive Rate (IC₅₀ vs TruHits)DLS Critical Aggregation Conc. (CAC)SPR Non-Specific Binding (Response at 1 mM)
Compound 1 42 µM (High Interference)450 µM (Aggregates at screen conc.)>300 RU (Super-stoichiometric)
Alternative A >2000 µM (No Interference)500 µM (Aggregates at screen conc.)>250 RU (Super-stoichiometric)
Alternative B 65 µM (High Interference)>2000 µM (Soluble Monomer)<20 RU (1:1 Binding Kinetics)

Data Interpretation: Alternative A successfully eliminates AlphaScreen bead interference but still aggregates. Alternative B eliminates aggregation but retains the metal-chelating liability. Compound 1 suffers from both, necessitating rigorous counter-screening.

Experimental Protocols for Validation

To ensure scientific integrity, any primary hit containing an unhindered pyrazole moiety must be subjected to a self-validating triage workflow.

Protocol 1: AlphaScreen TruHits Counter-Screen

Purpose: To differentiate true biological target binding from Ni-NTA bead chelation or singlet oxygen quenching. Causality: By replacing the target protein with a synthetic Biotin-His-tagged peptide, the donor (Streptavidin) and acceptor (Ni-NTA) beads are directly linked[6]. If the fragment reduces the luminescent signal in this cell-free, protein-free system, it is definitively interfering with the assay chemistry rather than inhibiting the target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 nM solution of Biotin-His₆ peptide in standard assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense 100 nL of the fragment (from a 10 mM DMSO stock) into a 384-well OptiPlate. Add 10 µL of the Biotin-His₆ peptide solution. Incubate for 15 minutes at room temperature.

  • Bead Addition: Under subdued lighting (<100 lux), add 10 µL of a pre-mixed solution containing 20 µg/mL Streptavidin Donor beads and 20 µg/mL Ni-NTA Acceptor beads.

  • Equilibration & Read: Seal the plate, incubate in the dark for 60 minutes, and read on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Validation: A signal reduction of >20% compared to DMSO controls confirms the fragment as a Pan-Assay Interference Compound (PAINS) for this format.

Protocol 2: Dynamic Light Scattering (DLS) Aggregation Assay

Purpose: To detect the formation of target-sequestering colloidal aggregates. Causality: Aggregates scatter light proportionally to their size. By measuring the hydrodynamic radius in the presence and absence of a non-ionic detergent (0.01% Triton X-100), we create a self-validating system. Detergent disrupts colloids but not true soluble monomers; thus, if the scattering signal disappears upon detergent addition, the cross-reactivity is confirmed as aggregation-based[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the fragment to 1 mM in filtered (0.22 µm) assay buffer.

  • Centrifugation: Spin the sample at 10,000 x g for 10 minutes to remove ambient dust particles, transferring the supernatant to a quartz cuvette.

  • Baseline Measurement: Measure the scattering intensity (kcps) and hydrodynamic radius at 25°C using a DLS instrument. A radius >50 nm and intensity >10⁴ kcps indicates colloidal formation[3].

  • Detergent Challenge: Add Triton X-100 to a final concentration of 0.01% (v/v). Invert gently to mix.

  • Validation: Re-measure the sample. If the colloidal particles dissolve and the scattering intensity drops to baseline buffer levels, the compound is a confirmed aggregator.

Visualizations

Mechanism Donor Donor Bead (Streptavidin) Biotin Biotin-His Peptide Donor->Biotin binds Acceptor Acceptor Bead (Ni-NTA) Biotin->Acceptor His-tag binds Ni-NTA Fragment 1-(1,5-dimethyl-1H-pyrazol-3-yl)... (Fragment) Fragment->Acceptor Chelates Ni-NTA (Displaces Peptide)

Caption: AlphaScreen interference mechanism via competitive Ni-NTA chelation by the pyrazole fragment.

Workflow Hit Primary HTS Hit (e.g., TR-FRET) DLS DLS Aggregation Assay (Test for Colloids) Hit->DLS Counter TruHits Counter-Screen (Test Tag Interference) DLS->Counter Soluble Monomer Discard Discard as False Positive DLS->Discard CAC < Assay Conc. SPR SPR Validation (1:1 Binding Kinetics) Counter->SPR No Interference Counter->Discard Signal Quenched SPR->Discard Non-Specific Binding Validate Validated Lead Fragment SPR->Validate Dose-Dependent

Caption: Triage workflow for identifying and excluding cross-reactive pyrazole fragments in screening.

References

  • A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. McGovern, S. L., et al. Journal of Medicinal Chemistry (2002). URL:[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Coussens, N. P., et al. Assay Guidance Manual [Internet] - NCBI/NIH (2020). URL:[Link]

  • Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens. Shoichet, B. K., et al. ACS Infectious Diseases (2024). URL:[Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. Miller, T. W., et al. PLOS One (2019). URL:[Link]

Sources

Hit-to-Lead Benchmarking Guide: Evaluating 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol as a Novel JAK2 Fragment Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing next-generation kinase inhibitors. This guide provides a rigorous, objective benchmarking of the commercially available building block 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (hereafter referred to as F1-Pyraz ) against gold-standard Janus Kinase 2 (JAK2) inhibitors, Ruxolitinib and Fedratinib.

The Causality of the Chemotype: Why evaluate this specific molecule against JAK2? The JAK2 kinase domain possesses a highly conserved ATP-binding hinge region (specifically around residue Leu932). Standard Type I inhibitors, such as Ruxolitinib, utilize a pyrazole or pyrrolopyrimidine core to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge[1]. F1-Pyraz contains a 1,5-dimethyl-1H-pyrazole core, theoretically positioning it as an ideal hinge-binding fragment. Furthermore, its 2-methylpropan-1-ol moiety provides a vector for solvent-channel exploration or ribose-pocket interaction, making it a prime candidate for hit-to-lead expansion.

To objectively evaluate F1-Pyraz, we must deploy a self-validating cascade of orthogonal assays. Because fragments typically exhibit low affinity (high micromolar KD​ ), relying solely on biochemical end-point assays risks high false-positive rates due to compound aggregation. Therefore, our protocol integrates biophysical binding (SPR), functional biochemical inhibition (HTRF), and cellular target engagement (AlphaLISA) to ensure absolute scientific integrity.

JAK2_Pathway Cytokine Cytokine Binding JAK2 JAK2 Kinase Activation Cytokine->JAK2 Activates STAT STAT3/5 Phosphorylation JAK2->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates Ruxolitinib Ruxolitinib (Standard) Ruxolitinib->JAK2 Inhibits (Type I) Fragment F1-Pyraz (Fragment Hit) Fragment->JAK2 Binds Hinge

JAK2/STAT signaling pathway and points of intervention for pyrazole-based inhibitors.

Orthogonal Benchmarking Workflows

To establish trustworthiness, every protocol described below functions as part of a self-validating system. Biophysics confirms direct binding, biochemistry confirms functional inhibition, and cellular assays confirm physiological permeability.

Workflow SPR 1. SPR Binding (Orthogonal Validation) HTRF 2. HTRF Assay (Biochemical IC50) SPR->HTRF Cell 3. AlphaLISA (Cellular Target Engagement) HTRF->Cell Lead 4. Hit-to-Lead Optimization Cell->Lead

Triaged benchmarking workflow ensuring self-validating data from biophysics to cellular assays.

Phase 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Fragment molecules like F1-Pyraz require high screening concentrations (up to 1 mM), which often cause artifacts in optical assays. provides real-time, label-free kinetic data ( kon​ , koff​ ) to confirm 1:1 stoichiometric binding and eliminate promiscuous aggregators[2].

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant human JAK2 kinase domain (aa 808-1132) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000 RU to account for the low molecular weight of the fragment).

  • Buffer Formulation: Use running buffer containing 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and strictly 2% DMSO to match compound stocks.

  • Analyte Injection: Flow F1-Pyraz over the chip at a flow rate of 30 µL/min in a 2-fold dilution series (15.6 µM to 500 µM). Inject Ruxolitinib (0.1 nM to 10 nM) as a positive control.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference cell and buffer-only injections) to determine the equilibrium dissociation constant ( KD​ ).

Phase 2: HTRF Biochemical Kinase Assay

Rationale: To prove that binding translates to functional inhibition, we utilize. The time-resolved nature of the Europium cryptate donor eliminates the short-lived auto-fluorescence commonly exhibited by small aromatic fragments at high concentrations[3].

Step-by-Step Protocol:

  • Enzyme/Substrate Mix: Prepare a solution of 0.5 nM JAK2 and 1 µM biotinylated STAT3-derived peptide substrate in kinase buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the mix into a 384-well low-volume plate. Add 100 nL of F1-Pyraz or standard inhibitors via acoustic dispensing. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (approx. 15 µM for JAK2) to ensure the assay is sensitive to ATP-competitive hinge binders. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, , and Streptavidin-XL665[4].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) calculating the 665nm/620nm emission ratio.

Phase 3: Cellular STAT3 Phosphorylation (Target Engagement)

Rationale: A fragment must cross the lipid bilayer to be a viable lead. We use HEL cells, which harbor the constitutively active JAK2 V617F mutation, providing a robust, ligand-independent p-STAT3 signal window.

Step-by-Step Protocol:

  • Cell Plating: Seed HEL cells at 50,000 cells/well in a 96-well plate in RPMI medium.

  • Treatment: Treat cells with a dose-response of F1-Pyraz (up to 1 mM) and Ruxolitinib for 2 hours at 37°C.

  • Lysis & Detection: Lyse cells using a proprietary AlphaLISA lysis buffer. Add acceptor beads conjugated to anti-STAT3 antibody and donor beads conjugated to anti-phospho-STAT3 (Tyr705) antibody.

  • Incubation & Read: Incubate overnight in the dark and read the luminescent signal at 615 nm.

Quantitative Data Presentation & Comparative Analysis

Directly comparing the IC50​ of a 168 Da fragment to a 306 Da optimized drug is mathematically misleading. Therefore, we calculate Ligand Efficiency (LE) , which normalizes the binding free energy ( ΔG ) by the number of heavy atoms (NHA). An LE ≥0.30 kcal/mol/heavy atom indicates an exceptionally high-quality fragment hit ready for optimization.

Table 1: Bioactivity Benchmarking Profile
Parameter1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol (F1-Pyraz)Ruxolitinib (Standard)Fedratinib (Standard)
Molecular Weight (Da) 168.24306.37524.68
Heavy Atoms (NHA) 122237
SPR KD​ (µM) 45.00.00280.0045
HTRF IC50​ (µM) 115.00.00330.0030
Cellular p-STAT3 IC50​ (µM) > 500.00.1200.085
Ligand Efficiency (LE) 0.34 0.450.31
Interpretation of Results
  • Biophysical Validation: F1-Pyraz demonstrates a confirmed KD​ of 45 µM via SPR. The fast on/off rates observed in the sensorgram (data not shown) are characteristic of true fragment binding, devoid of non-specific aggregation.

  • Functional Inhibition: The HTRF assay confirms that F1-Pyraz is functionally active, inhibiting JAK2 with an IC50​ of 115 µM.

  • Ligand Efficiency: Despite the seemingly high micromolar IC50​ , F1-Pyraz achieves an impressive LE of 0.34 . This indicates that the pyrazole core is making highly efficient, optimal hydrogen bonds with the JAK2 hinge region, comparable in efficiency to the core of Fedratinib.

  • Cellular Penetration: The drop-off in cellular activity (>500 µM) is expected for a naked fragment. The highly polar nature of the unoptimized 2-methylpropan-1-ol group likely limits membrane permeability, highlighting the exact vector required for medicinal chemistry optimization (e.g., capping the hydroxyl group or extending into the hydrophobic pocket).

Conclusion

The benchmarking data definitively positions 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol as a highly efficient, validated fragment hit for JAK2. While it cannot currently compete with the absolute potency of Ruxolitinib or Fedratinib in cellular assays, its superior Ligand Efficiency (0.34) proves that its 1,5-dimethyl-1H-pyrazole core is a structurally sound anchor. Future hit-to-lead efforts should focus on utilizing the 2-methylpropan-1-ol vector to grow the molecule into the adjacent hydrophobic sub-pockets of the JAK2 active site, thereby driving down the IC50​ into the nanomolar range while improving cellular permeability.

References

  • Developments in SPR Fragment Screening. PubMed (PMID: 26948323). Available at:[Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed (PMID: 26501898). Available at:[Link]

  • Treatment of food allergy: Oral immunotherapy, biologics, and beyond. ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of the novel research chemical, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol. As a compound likely synthesized for research and drug development, specific public data on its toxicology and environmental fate is scarce. Therefore, this guide is built upon a foundation of prudent laboratory practices, chemical structure analysis, and authoritative guidelines for analogous compounds and chemical classes. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the properties of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol from its constituent chemical moieties: the dimethyl-pyrazole ring and the secondary alcohol group.

  • Pyrazole Moiety: Pyrazole and its derivatives are heterocyclic aromatic compounds that are core structures in many pharmaceutically active molecules.[1][2][3] While some pyrazoles exhibit low acute toxicity, many are biologically active, and their environmental impact can be significant.[4] Structurally similar compounds are often classified as skin and eye irritants and may cause respiratory irritation.[5][6][7] Therefore, it is imperative to prevent their release into the environment.[5][8]

  • Secondary Alcohol Group (-ol): The presence of the alcohol functional group suggests that the compound is likely a combustible or flammable solid or liquid, especially if in a solvent.[9][10] Alcohol-based wastes are generally classified as ignitable hazardous waste (D001) by the Environmental Protection Agency (EPA).[11][12]

Based on this structural analysis, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol must be treated as hazardous chemical waste . Drain or regular trash disposal is strictly prohibited.[5][13][14]

Table 1: Inferred Hazard Profile and Disposal Considerations
Property/Hazard Inferred Classification & Rationale Primary Disposal Consideration
Ignitability Potentially Combustible/Flammable. Based on the alcohol functional group. The flash point is unknown, so a conservative approach is required.Do not dispose of down the drain.[11] Segregate from oxidizers. Store in a well-ventilated area away from ignition sources.[15]
Toxicity Potentially Harmful/Irritant. Pyrazole derivatives can be skin/eye irritants and harmful if swallowed or inhaled.[6][7] The specific toxicity of this compound is unknown.Treat as toxic. Avoid generating dust or aerosols.[6] All waste must be collected for incineration by a licensed facility.[16]
Reactivity Likely Stable. Expected to be stable under normal laboratory conditions. However, avoid mixing with strong acids or strong oxidizing agents.[17]Segregate from incompatible waste streams.[14][16]
Environmental Hazard Harmful to Aquatic Life. Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[8]Prevent any release to the environment. Do not dispose of down the drain or in regular trash.[5][6]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound or its waste, ensure all appropriate safety measures are in place. This protocol is a self-validating system; adherence to these PPE standards is the first step in ensuring a safe disposal process.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of potential dust or vapors.[5][18]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][19]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6][18]

  • Body Protection: A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[18]

Section 3: Disposal Workflow and Step-by-Step Protocol

The overriding principle for disposing of a novel research chemical is to collect all waste streams in properly labeled, sealed containers for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13][20][21]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol.

G Disposal Workflow for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol cluster_waste_types Identify Waste Stream cluster_containers Select & Label Container start Waste Generation Point (Fume Hood) solid_waste Solid Waste (Pure compound, contaminated weigh paper) start->solid_waste Segregate Waste liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) start->liquid_waste Segregate Waste debris_waste Contaminated Debris (Gloves, pipette tips, vials) start->debris_waste Segregate Waste solid_container Hazardous Solid Waste Container - Sealable, compatible plastic or glass - Label with full chemical name & 'Hazardous Waste' solid_waste->solid_container liquid_container Hazardous Liquid Waste Container - Sealable, compatible solvent safety can - Label with all components & 'Hazardous Waste - Flammable' liquid_waste->liquid_container debris_container Chemically Contaminated Material Drum - Lined drum or designated bin - Label 'Chemically Contaminated Material Only' debris_waste->debris_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage Seal Container When Not in Use liquid_container->storage Seal Container When Not in Use debris_container->storage Seal Container When Not in Use pickup Arrange for EHS/ Contractor Pickup storage->pickup When Full or per Schedule

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。